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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Utility and Synthetic Applications of tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate

Executive Summary In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of library synthesis and the pharmacokinetic viability of the final ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of library synthesis and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate is a highly versatile, multi-functional aliphatic linker. By integrating a protected amine, a hydrogen-bonding methoxy ether, and a highly reactive primary electrophile, this scaffold enables rapid, orthogonal functionalization.

This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic rationale in drug design, and field-proven, self-validating experimental protocols for its application.

Structural Anatomy & Physicochemical Profiling

The utility of this molecule stems from its precise spatial arrangement of functional groups. The racemic compound (CAS: 2353785-64-3)[1] and its enantiopure variants, such as the R-enantiomer (CAS: 2866254-16-0)[2], are utilized extensively in the synthesis of functionalized diamines, amino ethers, and targeted protein degrader (PROTAC) linkers.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the scaffold[3]:

PropertyValueClinical / Synthetic Significance
Chemical Formula C9H18BrNO3Provides a low-molecular-weight starting point for API synthesis.
Molecular Weight 268.15 g/mol Highly atom-efficient for modular coupling.
Monoisotopic Mass 267.047 DaCrucial for exact mass LC-MS tracking during synthesis[3].
Predicted XLogP ~1.6Optimal lipophilicity; prevents excessive hydrophobicity in the final drug candidate[3].
H-Bond Acceptors 3Enhances target protein affinity (e.g., kinase hinge binding).
H-Bond Donors 1The carbamate NH provides directional binding capabilities.
Orthogonal Reactivity Map

The molecule is engineered for sequential, non-interfering reactions. The diagram below illustrates the orthogonal nature of its functional nodes.

ReactivityMap Core tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate (Core Scaffold) Boc Boc-Protected Amine (Acid-Labile) Core->Boc N-Terminus Methoxy C2-Methoxy Group (H-Bond Acceptor) Core->Methoxy C2-Chiral Center Bromide Primary Bromide (Electrophile) Core->Bromide C-Terminus TFA/HCl Deprotection TFA/HCl Deprotection Boc->TFA/HCl Deprotection Target Binding Target Binding Methoxy->Target Binding SN2 Substitution SN2 Substitution Bromide->SN2 Substitution

Structural reactivity map highlighting orthogonal functional groups for sequential synthesis.

Mechanistic Rationale in Drug Design

As an Application Scientist, it is critical to understand why this specific building block is chosen over a standard linear alkyl chain (e.g., 3-bromopropylamine derivatives). The causality behind this structural choice rests on two pillars:

I. The Role of the C2-Methoxy Pharmacophore

Replacing a methylene (-CH2-) with a methoxy-bearing methine (-CH(OCH3)-) introduces a critical oxygen atom into the linker region.

  • Pharmacokinetic Causality: The oxygen atom acts as a hydrogen-bond acceptor, which can interact with water molecules to improve the aqueous solubility of the final drug, counteracting the lipophilic burden of large API scaffolds.

  • Pharmacodynamic Causality: In kinase inhibitors and GPCR ligands, this methoxy group frequently engages in specific interactions with the target protein's binding pocket, locking the ligand into a bioactive conformation.

II. Synthetic Orthogonality and the Boc Group

The tert-butyloxycarbonyl (Boc) group is not merely a placeholder; it is a strategic shield. During nucleophilic substitution (SN2) at the bromide terminus, the Boc group prevents the internal nitrogen from acting as a competing nucleophile. As established in , the Boc group is entirely stable to the basic conditions required for SN2 alkylation, yet it can be cleanly removed using mild acid (e.g., TFA) without cleaving the adjacent methoxy ether.

Field-Proven Insights: Overcoming Synthetic Bottlenecks

A common failure point when utilizing 1,3-bifunctional systems is unintended intramolecular cyclization. If the Boc group is prematurely deprotected in the presence of the unreacted bromide, the free primary amine will rapidly undergo a 4-exo-tet or 6-endo-tet cyclization (depending on the conditions), forming azetidine or oxazinane side products.

The Causality of Experimental Control: To prevent this, the SN2 substitution must be driven to absolute completion before any acidic deprotection is attempted. Furthermore, the use of strong Lewis acids must be strictly avoided during the SN2 phase, as they can coordinate to the Boc carbonyl and trigger premature cleavage.

Validated Experimental Workflows

The following protocols represent a self-validating system for integrating this building block into a larger API scaffold. Every step includes built-in analytical checkpoints to ensure process integrity, adhering to principles outlined in.

Workflow Step1 Step 1: SN2 Alkylation Target Nucleophile, K2CO3, DMF, 60°C Step2 Step 2: In-Process Control LC-MS (Bromide isotopic pattern tracking) Step1->Step2 Step3 Step 3: Boc Deprotection 20% TFA in DCM, 25°C, 2h Step2->Step3 Step4 Step 4: Final Validation Cessation of CO2 evolution & Ninhydrin stain Step3->Step4

Self-validating experimental workflow for SN2 substitution and subsequent deprotection.

Protocol 1: Nucleophilic Substitution (SN2)

Objective: Couple the building block to a target amine or thiol nucleophile. Causality of Reagents: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it heavily solvates the potassium cation of the base, leaving the nucleophile highly reactive. K2CO3 is used as a mild, non-nucleophilic base to scavenge the HBr byproduct without inducing E2 elimination of the primary bromide.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the target nucleophile (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered anhydrous K2CO3 (2.5 equiv). Stir for 15 minutes at room temperature.

  • Electrophile Addition: Add tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (1.1 equiv) dropwise.

  • Heating: Elevate the reaction temperature to 60°C.

  • Self-Validating Checkpoint (LC-MS): At 2 hours, sample the reaction. The starting bromide possesses a distinct 1:1 isotopic mass pattern (M / M+2) due to the naturally occurring ^79^Br and ^81^Br isotopes. The complete disappearance of this isotopic signature in the LC-MS trace mathematically validates the total consumption of the electrophile.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine (to remove DMF), dry over Na2SO4, and concentrate.

Protocol 2: Acidolytic Boc Deprotection

Objective: Unmask the primary amine for subsequent amide coupling or reductive amination. Causality of Reagents: A 20% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) provides sufficient proton activity to cleave the tert-butyl ester while remaining mild enough to leave the C2-methoxy ether perfectly intact.

  • Preparation: Dissolve the purified intermediate from Protocol 1 in anhydrous DCM (0.1 M) and cool to 0°C.

  • Acid Addition: Slowly add TFA to achieve a 20% v/v concentration.

  • Reaction: Remove the ice bath and allow the mixture to warm to 25°C.

  • Self-Validating Checkpoint (Physical & Chemical): The cleavage of the Boc group generates isobutylene and CO2 gas. The physical cessation of effervescence (bubbling) serves as a real-time kinetic indicator of reaction completion. Validate this by spotting the reaction on a TLC plate and staining with Ninhydrin; the appearance of a deep purple/blue spot confirms the successful liberation of the primary amine.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the target amine as a TFA salt ready for the next synthetic stage.

References

  • PubChem Database Title: tert-butyl N-(3-bromo-2-methoxypropyl)carbamate Compound Summary Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Greene's Protective Groups in Organic Synthesis Title: Protection for the Amino Group (Chapter 7) Source: Wiley Online Library URL:[Link]

  • March's Advanced Organic Chemistry Title: Aliphatic Nucleophilic Substitution (Chapter 10) Source: Wiley Online Library URL:[Link]

Sources

Exploratory

Unambiguous NMR Characterization of Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate: A Technical Guide

Executive Summary Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (CAS: 2353785-64-3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of peptidomimetics, targeted active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (CAS: 2353785-64-3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of peptidomimetics, targeted active pharmaceutical ingredients (APIs), and complex molecular scaffolds. Structurally, it features a carbamate-protected amine, a secondary methyl ether, and a primary alkyl bromide.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge. The convergence of three electron-withdrawing groups (carbamate, ether, and bromide) along a compact three-carbon aliphatic chain results in severe spectral crowding. Specifically, the 1 H NMR signals for the C1, C2, C3, and methoxy protons all collapse into a narrow chemical shift window between 3.30 and 3.60 ppm. This guide provides an in-depth, self-validating methodology for the unambiguous assignment of the 1 H and 13 C NMR spectra of this compound, grounded in empirical spectroscopic rules[1] and advanced 2D NMR techniques.

Molecular Architecture & Spin-System Analysis

To accurately predict and assign the NMR spectra, the molecule must be deconstructed into its constituent spin systems:

  • The tert-Butoxycarbonyl (Boc) Group: An isolated, highly symmetrical spin system yielding a massive 9-proton singlet.

  • The Methoxy Group: An isolated 3-proton singlet, deshielded by the adjacent oxygen atom.

  • The Propyl Chain (C1-C2-C3): This is the most complex region. Because C2 is a chiral center, the adjacent methylene protons on C1 and C3 are diastereotopic . They are magnetically non-equivalent and will couple not only to the C2 methine proton (vicinal coupling, 3J ) but also to each other (geminal coupling, 2J≈14 Hz). This transforms expected simple triplets or doublets into complex, overlapping multiplets.

SpinSystem Boc Boc Group (Cq, CH3) NH Carbamate NH Boc->NH Bond C1 C1-H2 (~3.35 ppm) NH->C1 3J COSY C2 C2-H (~3.55 ppm) C1->C2 3J COSY C3 C3-H2 (~3.45 ppm) C2->C3 3J COSY OMe Methoxy (~3.42 ppm) C2->OMe 3J HMBC Br Bromine C3->Br Bond

Spin-system connectivity map illustrating key COSY and HMBC correlations.

1 H and 13 C NMR Chemical Shift Assignments

The chemical shifts provided below are derived from established empirical incremental rules (e.g., Shoolery's rules for aliphatic chains) and authoritative spectroscopic databases[1],[2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionPredicted Shift (ppm)MultiplicityIntegrationMechanistic Rationale
Boc-CH 3​ 1.44Singlet (s)9HHighly shielded aliphatic environment; free rotation averages the methyl signals.
C1-H 2​ ~3.35Multiplet (m)2HDeshielded by the adjacent carbamate nitrogen. Diastereotopic nature causes complex splitting.
OMe 3.42Singlet (s)3HStrongly deshielded by the ether oxygen.
C3-H 2​ ~3.45Multiplet (m)2HDeshielded by the covalently bound bromine atom and the β -oxygen. Diastereotopic.
C2-H ~3.55Multiplet (m)1HThe most deshielded aliphatic proton due to the direct attachment to the ether oxygen and proximity to Br/N.
NH ~4.95Broad Singlet (br s)1HBroadened due to the quadrupolar relaxation of the 14 N nucleus and slow intermolecular chemical exchange.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionPredicted Shift (ppm)Carbon TypeMechanistic Rationale
Boc-CH 3​ 28.4CH 3​ Standard tert-butyl methyl resonance.
C3 32.4CH 2​ Upfield shift relative to C1 is driven by the "heavy-atom effect" of bromine, which shields the adjacent carbon[2].
C1 42.5CH 2​ Deshielded by the electronegative carbamate nitrogen.
OMe 57.8CH 3​ Typical methoxy carbon resonance.
C2 78.2CHStrongly deshielded by the direct bond to the ether oxygen.
Boc-Cq 79.5CqQuaternary carbon attached to the carbamate oxygen.
C=O 156.0CqHighly deshielded carbamate carbonyl carbon.

Experimental Workflow & Self-Validating Protocols

To ensure uncompromising scientific integrity, the NMR acquisition must follow a self-validating workflow. The choice of deuterated chloroform (CDCl 3​ ) is deliberate: it provides excellent solubility and lacks exchangeable protons that could interfere with the critical 3.3–3.6 ppm region. However, trace impurities such as water (1.56 ppm) must be strictly monitored[3].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D 1 H Acquisition: Acquire standard 1D proton spectra (e.g., 16 scans, 400 MHz). Calibrate the TMS peak to exactly 0.00 ppm.

  • Self-Validation Check (Integration): The protocol is self-validating via proton counting. The sum of the integrals must equal exactly 18 protons . Any deviation indicates impurity or molecular degradation (e.g., a missing 9H singlet at 1.44 ppm immediately flags Boc-deprotection).

  • 1D 13 C Acquisition: Acquire proton-decoupled 13 C spectra (e.g., 512 scans, 100 MHz).

  • Self-Validation Check (Carbon Counting): The spectrum must resolve exactly 7 distinct carbon environments (the three Boc methyls are degenerate).

Workflow Prep 1. Sample Preparation (15-20 mg in CDCl3) Acq1D 2. 1D Acquisition (1H at 400MHz, 13C at 100MHz) Prep->Acq1D Acq2D 3. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 4. Data Processing (Apodization, FT, Phase) Acq2D->Process Assign 5. Multiplet Analysis & Chemical Shift Assignment Process->Assign

Step-by-step NMR acquisition and spectral processing workflow.

2D NMR Strategies for Unambiguous Assignment

Because the 1 H signals for C1, C2, C3, and the methoxy group overlap heavily between 3.30 and 3.60 ppm, 1D 1 H NMR alone is insufficient for a defensible structural assignment. A suite of 2D NMR experiments is mandatory to resolve this ambiguity:

  • HSQC (Heteronuclear Single Quantum Coherence): This is the most critical experiment for this molecule. While the 1 H signals overlap, their corresponding 13 C signals are widely dispersed (32.4, 42.5, 57.8, and 78.2 ppm). HSQC will separate the overlapping proton multiplets along the carbon dimension, allowing for precise determination of the 1 H chemical shifts for C1, C2, C3, and OMe.

  • COSY (Correlation Spectroscopy): Traces the 3J proton-proton coupling along the continuous C1-C2-C3 aliphatic chain. The NH proton (~4.95 ppm) will show a distinct COSY cross-peak to the C1 protons, providing a definitive starting point for walking the chain.

  • HMBC (Heteronuclear Multiple Bond Correlation): Used to anchor the isolated spin systems to the main chain. The methoxy protons (3.42 ppm) will show a strong 3J HMBC correlation to the C2 carbon (78.2 ppm), confirming the regiochemistry of the ether linkage.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data" (4th Edition). Springer.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). "Spectrometric Identification of Organic Compounds" (7th Edition). John Wiley & Sons.[Link]

Sources

Foundational

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate exact mass and molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate Executive Summary In modern medicinal chemistry, peptidomimetic synthesis, and the development of P...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate

Executive Summary

In modern medicinal chemistry, peptidomimetic synthesis, and the development of PROTAC (Proteolysis Targeting Chimera) linkers, bifunctional building blocks are essential for constructing complex molecular architectures. tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate is a highly versatile reagent that features a Boc-protected primary amine, a reactive primary alkyl bromide, and a strategically positioned methoxy ether. This whitepaper provides an in-depth analysis of its exact mass properties, structural causality in drug design, and field-proven experimental protocols for its application.

Chemical Identity & Quantitative Data

For researchers conducting High-Resolution Mass Spectrometry (HRMS) to track multi-step syntheses, understanding the exact mass and isotopic distribution of this compound is critical. Because bromine naturally occurs as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the compound exhibits a distinct M and M+2 doublet. This isotopic signature acts as a built-in diagnostic tool during reaction monitoring [1].

PropertyValue
Chemical Name tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate
CAS Registry Number 2353785-64-3 (Racemic) [2]
Molecular Formula C 9​ H 18​ BrNO 3​
Molecular Weight 268.15 g/mol
Monoisotopic Exact Mass ( 79 Br) 267.047 Da [1]
Isotopic Exact Mass ( 81 Br) 269.045 Da
Key Functional Groups Primary Bromide, Aliphatic Ether, Boc-Carbamate

Structural Causality in Drug Development

Every functional group in tert-butyl N-(3-bromo-2-methoxypropyl)carbamate serves a specific mechanistic purpose in synthetic workflows:

  • The Primary Bromide: Bromide is an excellent leaving group for S N​ 2 nucleophilic substitutions. Compared to chlorides, bromides require lower activation energy, allowing for milder reaction conditions that preserve sensitive functional groups on the target scaffold.

  • The Methoxy Group (-OCH 3​ ): In linkerology, plain aliphatic chains often increase lipophilicity (LogP) unfavorably, leading to poor aqueous solubility. The methoxy oxygen acts as a hydrogen-bond acceptor, improving the pharmacokinetic profile. Furthermore, the steric bulk of the methoxy group restricts the conformational flexibility of the propyl chain, which can favorably lock a molecule into an active bioactive conformation.

  • The Boc-Carbamate: The tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophiles and bases during the S N​ 2 alkylation step. It is orthogonal to many other protecting groups, requiring only mild acidic conditions for removal.

Experimental Protocol: S N​ 2 Alkylation and Deprotection Workflow

To ensure a self-validating system, the following protocol integrates reaction execution with analytical checkpoints. This methodology is designed for coupling the carbamate to a target nucleophile [3].

Phase 1: Nucleophilic Substitution (S N​ 2)

  • Preparation: Dissolve the target nucleophile (e.g., a phenol or primary/secondary amine) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It strongly solvates cations (e.g., K + ) but leaves the nucleophilic anions relatively unsolvated and highly reactive, accelerating the S N​ 2 trajectory.

  • Activation: Add Potassium Carbonate (K 2​ CO 3​ ) (2.5 eq) and stir for 15 minutes at room temperature to deprotonate the nucleophile.

  • Alkylation: Add tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (1.2 eq). Heat the reaction to 60–80°C under an inert nitrogen atmosphere for 4–12 hours.

  • Analytical Checkpoint (Self-Validation): Monitor the reaction via LC-MS. Look for the disappearance of the starting material's characteristic isotopic doublet at m/z 290.0 / 292.0[M+Na] + . The emergence of a single product mass peak confirms the successful displacement of the bromine atom.

Phase 2: Boc Deprotection

  • Cleavage: Isolate the intermediate via flash chromatography and dissolve it in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

    • Causality: The acid protonates the carbamate oxygen, leading to the elimination of the tert-butyl cation (which loses a proton to become isobutylene gas) and the decarboxylation of the carbamic acid (releasing CO 2​ gas). The evolution of gas drives the reaction irreversibly to completion.

  • Recovery: Concentrate the mixture under reduced pressure to yield the target primary amine as a TFA salt, ready for downstream functionalization (e.g., amide coupling).

Mechanistic Workflow Visualization

The diagram below illustrates the logical flow of the functionalization process, highlighting the transition from the brominated starting material to the final amine.

SN2_Workflow A Target Nucleophile (R-OH or R-NH2) C SN2 Alkylation (K2CO3, DMF, 80°C) A->C B tert-Butyl N-(3-bromo- 2-methoxypropyl)carbamate B->C D LC-MS Validation (Loss of Br Isotope Doublet) C->D E Boc-Protected Intermediate D->E F Boc Deprotection (20% TFA in DCM, RT) E->F G Free Primary Amine (TFA Salt) F->G

Workflow for SN2 alkylation and Boc deprotection using the bromo-methoxypropyl carbamate.

References

  • PubChemLite. "C9H18BrNO3 - Explore". Université du Luxembourg.
  • BidePharm. "CAS:2353785-64-3, tert-Butyl (3-bromo-2-methoxypropyl)carbamate".
  • Dana Bioscience. "tert-Butyl (3-bromo-2-methoxypropyl)carbamate 250mg".
Exploratory

Solubility profile of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate in organic solvents

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals evaluating the solvation thermodynamics and practical handling of Tert-butyl n-(3-bromo-2-methoxypropyl)carbama...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals evaluating the solvation thermodynamics and practical handling of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate.

Executive Summary

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate (also known as N-Boc-3-bromo-2-methoxypropylamine) is a highly versatile, bifunctional building block frequently utilized in the synthesis of peptidomimetics, functionalized aliphatic amines, and complex pharmaceutical intermediates. Because the compound features three distinct functional domains—a lipophilic Boc-protected amine, a hydrogen-bond accepting methoxy ether, and a polarizable alkyl bromide—its solubility profile is complex but highly predictable.

This whitepaper deconstructs the thermodynamic causality behind its solvation behavior, provides a predictive solubility framework across major organic solvent classes, and outlines a self-validating empirical protocol for precise quantification.

Structural Deconstruction and Thermodynamic Causality

The solubility of a molecule is fundamentally governed by the energy required to disrupt its crystal lattice (enthalpy of fusion) versus the energy released upon solvation. We can predict the solvent compatibility of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate by analyzing its structural domains through the lens of Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ ) [1].

  • Boc (tert-Butoxycarbonyl) Group: The bulky tert-butyl moiety sterically hinders tight crystal lattice packing, lowering the melting point and thermodynamically favoring dissolution. This highly lipophilic domain drives exceptional solubility in low-polarity and ethereal solvents by maximizing dispersion forces ( δd​ )[2].

  • Methoxy Ether (-OCH3): The ether oxygen introduces a localized dipole and acts as a strong hydrogen-bond acceptor ( δh​ ). This facilitates rapid solvation in protic solvents (like alcohols) and polar aprotic solvents via dipole-dipole interactions [3].

  • Alkyl Bromide (-CH2Br): The large, polarizable electron cloud of the primary bromine atom enhances interactions with halogenated solvents via dipole-induced dipole interactions, while remaining reactive for downstream nucleophilic substitutions.

G M Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate Boc Boc Group (Bulky, Lipophilic) M->Boc Ether Methoxy Group (H-Bond Acceptor) M->Ether AlkylBr Alkyl Bromide (Polarizable) M->AlkylBr Sol1 High Solubility in Non-Polar/Ethers Boc->Sol1 Sol3 Soluble in Halogenated Solvents Boc->Sol3 Sol2 High Solubility in Protic/Polar Aprotic Ether->Sol2 AlkylBr->Sol3

Structural domains of the molecule and their causal influence on solvent compatibility.

Predictive Solubility Profile Across Solvent Classes

While exact empirical data for this highly specific intermediate is rarely published in open literature, robust predictions can be synthesized from structurally analogous Boc-protected aliphatic amino ethers and simple tert-butyl carbamates [4]. Simple Boc-carbamates are known to be freely soluble in chlorinated solvents and alcohols, but poorly soluble in aliphatic hydrocarbons [5].

Furthermore, modern pharmaceutical development requires adherence to green chemistry principles. The table below integrates predicted solubility ranges with sustainable solvent alternatives recommended by the ACS GCI Pharmaceutical Roundtable [6].

Table 1: Predicted Solubility Profile and ACS GCI Green Alternatives

Solvent ClassRepresentative SolventPredicted Solubility (mg/mL)Mechanistic RationaleACS GCI Green Alternative
Halogenated Dichloromethane (DCM)>200 (Freely Soluble)Strong dipole matching with the alkyl bromide and carbamate core.2-MeTHF or EtOAc
Ethers Tetrahydrofuran (THF)>150 (Freely Soluble)Excellent dispersion force matching; ethereal oxygen solvates the carbamate NH.2-MeTHF
Polar Aprotic Dimethylformamide (DMF)>100 (Soluble)High dielectric constant stabilizes the polar methoxy and carbamate groups.N-Butylpyrrolidinone
Alcohols Methanol (MeOH)50 - 100 (Soluble)H-bond donation from MeOH to the methoxy and Boc carbonyl oxygens.Ethanol / IPA
Hydrocarbons Hexane / Heptane<10 (Slightly Soluble)High polarity of the carbamate and bromide groups causes phase separation.Heptane (Preferred)

Note: Research in liquid-phase peptide synthesis demonstrates that Boc-protected alkyl amines exhibit exceptional solubility (>100 mg/mL) in 2-MeTHF, allowing seamless liquid-liquid extraction without product precipitation[7].

Experimental Methodology: Self-Validating Solubility Protocol

To establish a trustworthy, empirical baseline for your specific process, a rigorous "shake-flask" protocol coupled with HPLC-ELSD (Evaporative Light Scattering Detection) is required.

Why ELSD over UV? The aliphatic backbone and isolated carbamate of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate lack a strong UV chromophore. Relying on HPLC-UV at low wavelengths (e.g., 210 nm) risks severe baseline drift from solvent absorbance. ELSD provides a universal, mass-dependent response, ensuring highly accurate quantification regardless of the solvent matrix.

Step-by-Step Isothermal Shake-Flask Protocol
  • Saturated System Preparation: Add 500 mg of solid Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate to a 5.0 mL amber glass vial. Causality: Amber glass prevents photolytic degradation of the primary alkyl bromide.

  • Solvent Addition: Add 2.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure the solution is saturated.

  • Isothermal Equilibration: Seal the vial and agitate at 400 rpm in a thermomixer set to 25.0 ± 0.1 °C for 24 hours. Causality: A 24-hour equilibration ensures the system reaches true thermodynamic equilibrium, overcoming any temporary kinetic supersaturation that could artificially inflate the solubility reading.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes. Draw the supernatant and pass it through a 0.22 μm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive organic solvents. The 0.22 μm pore size ensures sub-micron particulates are removed prior to injection.

  • Quantification: Volumetrically dilute the filtered supernatant in a miscible diluent (e.g., Acetonitrile) to fall within the linear dynamic range of the HPLC-ELSD calibration curve. Calculate the thermodynamic solubility in mg/mL.

G A Excess Solute Addition B Isothermal Agitation (24h) A->B C Phase Separation (0.2 μm Filtration) B->C D HPLC-ELSD Quantification C->D

Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Impact on Downstream Workflows

Understanding this solubility profile directly informs reaction engineering:

  • Nucleophilic Substitution ( SN​2 ): Displacing the primary bromide (e.g., with an azide or amine) requires polar aprotic solvents like DMF or DMSO. These solvents leave the incoming nucleophile unsolvated and highly reactive. The compound's high solubility in DMF ensures homogeneous, rapid kinetics.

  • Boc Deprotection: Typically performed using Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane. The high solubility of the substrate in both DCM and Dioxane ensures a homogeneous reaction mixture, preventing localized concentration gradients that can lead to polymerization or incomplete deprotection.

References

  • Thermodynamic Modeling, Hansen Solubility Parameters, and Solubility Behavior Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • tert-Butyl carbamate Properties and Solubility Source: LookChem URL: [Link]

  • Solvent Selection Guides - ACS GCI Pharmaceutical Roundtable Source: American Chemical Society Green Chemistry Institute URL: [Link]

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Foundational

An In-depth Technical Guide to Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate: Physicochemical Properties and Inferred Safety Profile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate, a halogenated carbamate of interest in synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate, a halogenated carbamate of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of public data for this specific molecule, this guide synthesizes available information and provides an inferred safety and handling protocol based on structurally analogous compounds.

Chemical Identity and Physicochemical Properties

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is a carbamate derivative containing a brominated and methoxylated propyl chain. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine functionality, facilitating its use in multi-step syntheses.

It is critical to note that a specific CAS Registry Number for tert-butyl n-(3-bromo-2-methoxypropyl)carbamate has not been identified in publicly accessible databases as of the compilation of this guide. A PubChem entry exists for this compound under the Chemical Identifier (CID) 155944001, which provides the following structural and molecular information[1]:

PropertyValueSource
Molecular Formula C9H18BrNO3PubChemLite[1]
Molecular Weight 284.15 g/mol Calculated
IUPAC Name tert-butyl N-(3-bromo-2-methoxypropyl)carbamatePubChemLite[1]
InChI Key YMJWKZHQIXLQBE-UHFFFAOYSA-NPubChemLite[1]
SMILES CC(C)(C)OC(=O)NCC(CBr)OCPubChemLite[1]

A structurally similar compound, tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate, possesses the CAS Registry Number 1598354-60-9[2][3]. Researchers should exercise caution to not confuse these two distinct molecules.

Inferred Safety Profile and Hazard Analysis

A specific Safety Data Sheet (SDS) for tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is not publicly available. Therefore, the following safety profile is inferred from the known hazards of structurally related brominated organic compounds and carbamates. The primary hazards are anticipated to be related to irritation, potential toxicity, and reactivity.

Hazard Statement (Inferred):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Causality Behind Inferred Hazards:

The presence of a bromine atom in the molecule suggests potential for alkylating activity, which can lead to irritation and toxicity. Brominated organic compounds are often treated as lachrymators and skin irritants. The carbamate functional group, while generally stable, can be labile under certain conditions and its breakdown products could present additional hazards.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent set of safety protocols should be followed when handling tert-butyl n-(3-bromo-2-methoxypropyl)carbamate.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. It is advisable to double-glove.

    • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For operations with a higher risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Dispose of Waste in Designated Halogenated Waste Container cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe

Caption: A logical workflow for the safe handling of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate.

First Aid Measures (Inferred)

In the event of exposure, the following first aid measures, based on general principles for hazardous chemicals, should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous halogenated organic waste.

Synthesis and Reactivity Considerations

Potential Synthetic Pathway:

start 1-amino-3-bromo-2-methoxypropane product tert-butyl n-(3-bromo-2-methoxypropyl)carbamate start->product Boc Protection reagent1 Di-tert-butyl dicarbonate (Boc)2O reagent1->product reagent2 Base (e.g., Triethylamine) reagent2->product

Caption: A plausible synthetic route to tert-butyl n-(3-bromo-2-methoxypropyl)carbamate.

Conclusion

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is a valuable, albeit not extensively documented, chemical intermediate. The absence of a dedicated CAS number and SDS necessitates a cautious approach to its handling, grounded in the known hazards of structurally similar compounds. By adhering to the stringent safety protocols outlined in this guide, researchers can mitigate the potential risks associated with this compound and utilize it effectively in their synthetic endeavors.

References

  • PubChemLite. tert-butyl n-(3-bromo-2-methoxypropyl)carbamate. [Link]

  • MolPort. tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate. [Link]

Sources

Exploratory

Standardized Protocol and Expected Structural Parameters for the X-ray Diffraction Analysis of Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Content Type: Technical Whitepaper & Methodology Guide Executive Summary & Structural Significance Tert-butyl N-(3-bromo-2-methoxypropyl)c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Content Type: Technical Whitepaper & Methodology Guide

Executive Summary & Structural Significance

Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (CAS: 2353785-64-3 for the racemate; 2866254-16-0 for the enantiopure form) is a highly functionalized aliphatic building block widely utilized in drug development. Featuring a Boc-protected amine, a secondary methyl ether, and a primary alkyl bromide, it serves as a critical intermediate for the synthesis of complex azetidines, oxazolidinones, and functionalized diamines.

For pharmaceutical applications, confirming the absolute configuration of the chiral center (C2) in enantiopure batches is a strict regulatory requirement. Single-crystal X-ray diffraction (SCXRD) is the gold standard for this validation. This whitepaper outlines the definitive methodology for crystallizing this molecule, executing the X-ray diffraction experiment, and refining the structure to unambiguously determine its absolute configuration via anomalous dispersion.

Crystallization Strategy: Causality and Logic

Obtaining diffraction-quality single crystals of highly flexible aliphatic molecules with bulky tert-butyl groups is notoriously difficult due to rotational disorder. The experimental choices below are designed to mitigate these issues.

  • Solvent System Selection: The molecule possesses a highly lipophilic tert-butyl group alongside polar functional groups (carbamate, ether, bromide). A vapor diffusion method using Ethyl Acetate (solvent) and n-Heptane (anti-solvent) is optimal. Causality: The Boc group is highly soluble in EtOAc. The slow vapor-phase diffusion of heptane gradually lowers the dielectric constant of the medium, promoting ordered thermodynamic nucleation rather than rapid, amorphous kinetic precipitation.

  • Temperature Control: Crystallization must be conducted at 4 °C. Causality: Lower temperatures reduce the kinetic energy of the system, slowing the evaporation rate and minimizing the kinetic trapping of conformational polymorphs—specifically the rotational disorder often observed in the tert-butyl moiety.

X-ray Diffraction Experimental Protocol

The following self-validating protocol guarantees high-resolution data suitable for publication and regulatory submission.

Step 1: Crystal Selection and Cryo-Mounting Select a suitable, defect-free single crystal (ideal dimensions: ~0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Mount the crystal on a MiTeGen polyimide loop using Paratone-N oil. Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream (e.g., Oxford Cryosystems). Causality: Flash-cooling to 100 K freezes the Paratone-N oil into a rigid glass, securing the crystal while drastically reducing atomic thermal vibrations (Atomic Displacement Parameters, ADPs), which enhances high-angle diffraction intensity.

Step 2: Data Collection (Source Selection) Perform data collection using a Bruker APEX3 or D8 VENTURE diffractometer [1]. Critical Choice: While Mo K α ( λ = 0.71073 Å) is standard for small molecules, Cu K α radiation ( λ = 1.54178 Å) must be used for this molecule. Causality: The anomalous scattering factor ( f′′ ) for the Bromine atom is significantly larger at the Cu K α wavelength. This maximizes the anomalous signal-to-noise ratio, drastically reducing the standard uncertainty of the Flack parameter and allowing for an unambiguous assignment of the absolute configuration.

Step 3: Data Reduction and Absorption Correction Integrate the raw diffraction frames using the SAINT software. Apply a multi-scan absorption correction using SADABS [2]. Causality: Bromine is a heavy atom that strongly absorbs X-rays. Failing to apply a rigorous empirical absorption correction will result in systematic errors in the structure factors ( F2 ), leading to residual electron density peaks near the bromine atom and an artificially inflated R1​ value.

Step 4: Structure Solution and Refinement Solve the phase problem using the dual-space algorithm in SHELXT. Refine the structure using full-matrix least-squares on F2 with SHELXL [3], operated through the Olex2 Graphical User Interface [4].

  • Refine all non-hydrogen atoms anisotropically.

  • Place carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyls).

  • Crucial Step: The carbamate N-H hydrogen atom should be located in the difference Fourier map and refined freely (or with a DFIX restraint of 0.88 Å) to accurately model the intermolecular hydrogen-bonding network.

Workflow Cryst 1. Crystal Selection & Mounting (Paratone-N Oil, 100 K) Collect 2. Data Collection (Bruker APEX3, Cu Kα) Cryst->Collect Reduce 3. Data Reduction & Absorption (SAINT / SADABS) Collect->Reduce Solve 4. Structure Solution (SHELXT, Dual-Space) Reduce->Solve Refine 5. Anisotropic Refinement (SHELXL in Olex2) Solve->Refine Validate 6. CIF Validation & Flack Parameter (Absolute Configuration) Refine->Validate

Fig 1. Self-validating X-ray crystallography workflow for absolute structure determination.

Expected Crystallographic Parameters

Assuming the crystallization of the enantiopure (R)-enantiomer, the molecule will crystallize in a non-centrosymmetric Sohncke space group. The quantitative data below represents the expected structural parameters based on standard crystallographic behavior for halogenated Boc-protected amines.

ParameterExpected Value / Specification
Chemical Formula C9H18BrNO3
Formula Weight 268.15 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​ (Non-centrosymmetric)
Z (Molecules per unit cell) 4
Goodness-of-fit (GOF) on F2 1.000 - 1.050
Final R indices [I > 2 σ (I)] R1​ < 0.045, wR2​ < 0.110
Flack Parameter 0.00(1) (Confirms absolute configuration)
Largest diff. peak and hole ~0.50 and -0.40 e.Å −3

Structural Logic & Intermolecular Interactions

The crystal packing of Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate is dictated by a hierarchy of intermolecular forces, which must be carefully analyzed during the final structural validation in Olex2.

  • Boc Group Conformation: To minimize steric repulsion, the tert-butyl group typically adopts a staggered conformation relative to the carbamate C-O bond. The carbamate core (O-CO-NH) maintains strict planarity due to the partial double-bond character resulting from nitrogen lone-pair delocalization into the carbonyl π∗ orbital.

  • Hydrogen Bonding Network: The primary driving force for crystal packing is the classical intermolecular hydrogen bond. The carbamate N-H acts as a strong hydrogen bond donor, while the carbonyl C=O of an adjacent molecule acts as the acceptor. This interaction propagates along a single crystallographic axis, forming a continuous 1D chain. In graph-set analysis, this is denoted as a C(4) motif .

  • Halogen Bonding: The bromine atom features an anisotropic charge distribution with an electron-deficient region ( σ -hole) along the C-Br bond axis. This allows the bromine to act as a soft Lewis acid, forming weak, highly directional halogen bonds with the methoxy oxygen or the carbonyl oxygen of neighboring chains, cross-linking the 1D hydrogen-bonded networks into a 3D lattice.

Hbond Molecule Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate Donor Carbamate N-H (H-Bond Donor) Molecule->Donor Acceptor Carbonyl C=O (H-Bond Acceptor) Molecule->Acceptor Halogen Bromine Atom (Halogen Bond Donor) Molecule->Halogen Methoxy Methoxy Oxygen (Weak Acceptor) Molecule->Methoxy Donor->Acceptor Intermolecular H-Bond (1D Chain Motif) Halogen->Methoxy Weak Halogen Bond (Cross-linking)

Fig 2. Logical hierarchy of intermolecular interactions driving the crystal packing.

References

  • Bruker (2016). APEX3 Software User Manual. Bruker AXS Inc., Madison, Wisconsin, USA. URL:[Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate

Introduction and Mechanistic Rationale tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate (CAS: 2353785-64-3)[1] is a highly versatile, bifunctional building block utilized extensively in the synthesis of novel heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate (CAS: 2353785-64-3)[1] is a highly versatile, bifunctional building block utilized extensively in the synthesis of novel heterocycles, diamines, and complex pharmaceutical intermediates. The presence of the orthogonal protective group (Boc), an electrophilic bromide, and a methoxy ether allows for precise, sequential functionalization.

The most efficient and atom-economical route to synthesize this compound is through the bromomethoxylation of N-Boc-allylamine. Utilizing N-bromosuccinimide (NBS) as a stable, solid bromine carrier in the presence of methanol, the reaction proceeds via a highly reactive bromonium ion intermediate[2].

Causality in Regioselectivity: The regiochemical outcome of this reaction is dictated by the stability of the transition state during the nucleophilic ring-opening of the bromonium ion. Methanol attacks the more substituted internal carbon (C2) because it can better stabilize the developing partial positive charge (Markovnikov-type addition). This stereoelectronic preference ensures that the methoxy group is installed at the secondary carbon, pushing the bromide to the primary terminal position, thereby yielding the desired 3-bromo-2-methoxypropyl architecture[3].

Reaction Workflow

Workflow step1 N-Boc-allylamine (Alkene Precursor) step2 NBS / Anhydrous MeOH Electrophilic Addition (0 °C) step1->step2 step3 Bromonium Ion Intermediate Formation step2->step3 step4 Nucleophilic Attack by MeOH (Markovnikov Regioselectivity) step3->step4 step5 tert-Butyl N-(3-bromo- 2-methoxypropyl)carbamate step4->step5

Reaction workflow for the regioselective bromomethoxylation of N-Boc-allylamine.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the precise stoichiometry and physical parameters must be strictly adhered to.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)Molarity / Concentration
N-Boc-allylamine Starting Material1.0 eq1.57 g0.2 M in solvent
N-Bromosuccinimide (NBS) Electrophile Source1.1 eq1.96 gN/A (Solid addition)
Methanol (Anhydrous) Solvent & NucleophileExcess50.0 mLN/A
Sodium Thiosulfate (Sat. Aq.) Quenching AgentExcess20.0 mLN/A

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Initiation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solvation: Dissolve N-Boc-allylamine (1.57 g, 10.0 mmol) in 50 mL of anhydrous methanol.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

    • Expert Insight: Maintaining 0 °C during the initial addition is critical. Elevated temperatures can promote homolytic cleavage of NBS, leading to radical-mediated allylic bromination (Wohl-Ziegler reaction) rather than the desired electrophilic addition[2].

Phase 2: Electrophilic Addition
  • NBS Addition: Shield the reaction flask from direct light using aluminum foil. Add N-Bromosuccinimide (1.96 g, 11.0 mmol) portion-wise over 15 minutes.

    • Expert Insight: Light exclusion prevents the photochemical initiation of radical pathways. Portion-wise addition prevents thermal spiking, ensuring the bromonium ion forms at a controlled rate[3].

  • Propagation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir continuously for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1, visualized with Ninhydrin stain).

Phase 3: Quenching and Workup
  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add 20 mL of saturated aqueous sodium thiosulfate ( ). Stir vigorously for 15 minutes.

    • Expert Insight: Thiosulfate acts as a mild reducing agent, neutralizing any unreacted NBS or trace molecular bromine ( ) into inert, water-soluble bromide salts. This prevents over-oxidation or degradation of the product during solvent evaporation.

  • Concentration: Remove the bulk of the methanol under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30 °C.

  • Extraction: Dilute the remaining aqueous residue with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with distilled water (30 mL) followed by brine (30 mL). Dry the organic phase over anhydrous sodium sulfate ( ), filter, and concentrate under vacuum to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel using a gradient elution of Hexanes/Ethyl Acetate (from 9:1 to 4:1).

  • Isolation: Pool the fractions containing the pure product (Rf ≈ 0.35 in 4:1 Hexanes/EtOAc) and concentrate to afford tert-butyl N-(3-bromo-2-methoxypropyl)carbamate as a pale yellow to colorless oil.

Sources

Application

Application Notes &amp; Protocols: Strategic Deprotection of tert-Butyl n-(3-bromo-2-methoxypropyl)carbamate

Introduction: The Strategic Removal of a Workhorse Protecting Group The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its robu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Removal of a Workhorse Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its robustness under a wide range of chemical conditions and its clean, facile removal under acidic treatment.[1] This application note provides a detailed guide to the deprotection of a specific, functionalized substrate: tert-butyl n-(3-bromo-2-methoxypropyl)carbamate. The resulting product, 3-bromo-2-methoxypropan-1-amine, is a valuable synthetic intermediate.

The presence of a secondary methoxy ether and a primary alkyl bromide introduces specific considerations for this transformation. While both functional groups are generally stable to the standard acidic conditions used for Boc removal, the choice of acid, solvent, and temperature can be critical to prevent potential side reactions and ensure high yield and purity of the desired amine salt. This guide will explore the mechanistic underpinnings of the deprotection, present validated protocols using common reagents, and offer a comparative analysis to aid researchers in selecting the optimal conditions for their specific synthetic goals.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group proceeds through a well-established acid-catalyzed pathway.[2][3] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl).[4][5] This initial step significantly weakens the carbonyl-oxygen bond, facilitating the subsequent fragmentation. The intermediate then collapses, releasing the highly stable tert-butyl cation and a transient carbamic acid.[6] This carbamic acid is inherently unstable and rapidly undergoes decarboxylation, liberating the free amine and gaseous carbon dioxide.[6][7] In the acidic medium, the newly formed amine is immediately protonated to yield the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).[2]

Boc_Deprotection_Mechanism General Mechanism of Acidic Boc Deprotection Boc-Protected Amine Boc-Protected Amine Protonated Carbamate Protonated Carbamate Boc-Protected Amine->Protonated Carbamate + H+ Carbamic Acid + t-Butyl Cation Carbamic Acid tert-Butyl Cation Isobutylene Protonated Carbamate->Carbamic Acid + t-Butyl Cation Cleavage Free Amine Salt Amine Salt (R-NH3+X-) CO2 H+ Carbamic Acid + t-Butyl Cation->Free Amine Salt Decarboxylation

Caption: General mechanism of acid-catalyzed Boc deprotection.

Comparative Deprotection Methodologies

The two most prevalent and reliable methods for Boc deprotection involve the use of Trifluoroacetic Acid (TFA), often in dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane.[8][9] The choice between these reagents depends on the substrate's sensitivity to different acidic strengths, the desired final salt form, and downstream processing requirements.

Reagent/Condition Typical Concentration Solvent Temperature Typical Time Advantages Disadvantages & Considerations
TFA / DCM 20-50% (v/v) TFA in DCM[3]Dichloromethane (DCM)0 °C to Room Temp30 min - 2 h[3]Fast reaction times; volatile reagents are easily removed under vacuum.[10]TFA is highly corrosive; can cause trifluoroacetylation of the amine as a side reaction.[11] The resulting TFA salt can sometimes be difficult to handle/crystallize.
4M HCl in Dioxane 4.0 M1,4-DioxaneRoom Temperature30 min - 4 h[8][12]Produces the crystalline and often more stable hydrochloride salt; selective for N-Boc over t-butyl ethers/esters.[8][12]Dioxane is a peroxide-former and has a high boiling point, making it harder to remove. The reaction can be slower than with TFA.

Detailed Experimental Protocols

Safety Precaution: All procedures involving strong acids like TFA and HCl must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is valued for its speed and the ease of removing the reagents post-reaction.[10]

Materials:

  • tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve tert-butyl n-(3-bromo-2-methoxypropyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • TFA Addition: Slowly add TFA (4-10 eq., typically as a 25-50% v/v solution in DCM) to the reaction mixture.[3][10] A slight exotherm may be observed. The formation of CO2 gas should be apparent.[7]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Co-evaporation (Optional but Recommended): To ensure complete removal of residual TFA, add toluene or additional DCM to the residue and re-concentrate. This step can be repeated 2-3 times.[13]

  • Isolation: The resulting crude 3-bromo-2-methoxypropan-1-amine trifluoroacetate salt can be used directly for the next step or purified further by precipitation/crystallization, often by adding cold diethyl ether.[14]

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This is a highly efficient and selective method that yields the amine hydrochloride salt, which is often preferred for its crystallinity and stability.[8][15]

Materials:

  • tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

  • 4M HCl in 1,4-Dioxane solution

  • Round-bottom flask with a magnetic stir bar

  • Rotary evaporator

  • Diethyl ether (anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the tert-butyl n-(3-bromo-2-methoxypropyl)carbamate (1.0 eq).

  • Reagent Addition: Add the 4M HCl in 1,4-dioxane solution (a significant excess, e.g., 10-20 eq. of HCl) directly to the substrate. Alternatively, the substrate can be dissolved in a minimal amount of an anhydrous co-solvent like DCM or dioxane before adding the HCl solution.[2]

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[12] In many cases, the product hydrochloride salt will precipitate from the solution as a white solid.

  • Isolation (Method A - Precipitation): If a precipitate forms, continue stirring for the recommended time to ensure complete reaction. Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any non-polar impurities and residual dioxane. Dry the product under high vacuum.

  • Isolation (Method B - Evaporation): If no precipitate forms, remove the solvent and excess HCl under reduced pressure. Be aware that dioxane has a high boiling point. Co-evaporation with toluene can aid in removing the final traces of dioxane.[13] The resulting residue can be triturated with diethyl ether to induce solidification and then filtered as described in Method A.

Workflow for Selecting the Optimal Deprotection Strategy

Choosing the appropriate deprotection method is crucial for the success of the synthetic sequence. The following decision tree provides a logical framework for selecting between the TFA and HCl methods.

Decision_Tree start Start: Need to deprotect tert-butyl n-(3-bromo-2-methoxypropyl)carbamate q1 Is the desired final product the Hydrochloride (HCl) salt? start->q1 p_hcl Use 4M HCl in Dioxane Protocol q1->p_hcl Yes q2 Are other acid-sensitive groups (e.g., t-butyl esters) present that must remain intact? q1->q2 No note1 HCl/Dioxane offers better selectivity for N-Boc vs t-Bu esters/ethers. p_hcl->note1 q2->p_hcl Yes p_tfa Use TFA/DCM Protocol q2->p_tfa No note2 TFA is generally faster and reagents are more volatile. p_tfa->note2

Caption: Decision workflow for choosing a Boc deprotection method.

Conclusion

The deprotection of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is a straightforward transformation that can be accomplished with high efficiency using standard acidic protocols. Both TFA in DCM and 4M HCl in dioxane are excellent choices. The selection should be guided by the desired salt form of the final amine, the presence of other sensitive functional groups in a more complex substrate, and practical considerations such as reaction time and solvent removal. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently and successfully perform this key synthetic step.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
  • BenchChem Technical Support Team. (2026). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J Pept Res, 58(4), 338-41.
  • The Organic Chemist. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Acidic Boc Deprotection of Ald-Ph-PEG4-Boc. Benchchem.
  • Sigma-Aldrich. Hydrogen chloride 4.0M 1,4-dioxane. Sigma-Aldrich Website.
  • Common Organic Chemistry. Boc Deprotection - TFA. commonorganicchemistry.com.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. commonorganicchemistry.com.
  • Master Organic Chemistry. Amine Protection and Deprotection. masterorganicchemistry.com.
  • Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider SyntheticPages, 922.
  • The Royal Society of Chemistry. (Date N/A).
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. commonorganicchemistry.com.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.

Sources

Method

SN2 nucleophilic substitution of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

An Application Note on the synthetic utility of tert-butyl N-(3-bromo-2-methoxypropyl)carbamate , a highly versatile bifunctional aliphatic building block. This guide details the mechanistic rationale, optimization data,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the synthetic utility of tert-butyl N-(3-bromo-2-methoxypropyl)carbamate , a highly versatile bifunctional aliphatic building block. This guide details the mechanistic rationale, optimization data, and self-validating protocols for executing bimolecular nucleophilic substitutions (SN2) using this electrophile.

Executive Overview & Structural Rationale

In modern drug development and peptidomimetic synthesis, the precise installation of functionalized alkyl chains is critical for modulating pharmacokinetic properties. Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate serves as an elite electrophilic linchpin.

Its structural anatomy is purposefully designed for controlled synthesis:

  • C3 Primary Bromide : Acts as an excellent leaving group, priming the molecule for SN2 substitutions with minimal steric hindrance.

  • C2 Methoxy Group : Introduces a hydrogen-bond acceptor. In medicinal chemistry, this bioisosteric modification often improves aqueous solubility and modulates LogP compared to straight alkyl chains, without significantly impeding SN2 kinetics.

  • C1 Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group masks the primary amine, preventing unwanted intramolecular cyclization (azetidine formation) or self-polymerization under basic alkylation conditions.

Mechanistic Rationale & Reaction Kinetics

The Finkelstein Catalytic Advantage

While primary bromides are highly reactive, the adjacent C2 methoxy group imparts a slight negative inductive effect (-I) and minor steric bulk. To overcome any kinetic sluggishness—especially when coupling with bulky secondary amines—Sodium Iodide (NaI) is employed as a catalyst.

This leverages the Finkelstein reaction [1]. By establishing an in situ halogen exchange, the alkyl bromide is transiently converted into an alkyl iodide. Iodide is both a superior nucleophile and a superior leaving group compared to bromide, effectively lowering the activation energy barrier for the incoming, slower nucleophile.

Finkelstein_Catalysis RBr Alkyl Bromide (R-Br) RI Alkyl Iodide (R-I) RBr->RI + I⁻ (Fast SN2) RNu Alkylated Product (R-Nu) RBr->RNu + Nu⁻ (Slow SN2) RI->RBr - I⁻ RI->RNu + Nu⁻ (Fast SN2)

Catalytic Finkelstein cycle accelerating the SN2 substitution via a highly reactive alkyl iodide.

Solvent and Base Causality

SN2 reactions demand polar aprotic solvents (e.g., DMF, MeCN). These solvents solvate metal cations (K⁺, Cs⁺) while leaving the nucleophilic anions "naked" and highly reactive.

  • For N-Alkylation (Amines) : K₂CO₃ in DMF with catalytic NaI is the gold standard.

  • For O-Alkylation (Williamson Ether Synthesis) : Cesium Carbonate (Cs₂CO₃) is vastly superior to K₂CO₃. The "cesium effect"—driven by the large ionic radius of Cs⁺—leads to higher solubility in organic solvents and weaker ion-pairing, maximizing the nucleophilicity of the phenoxide or alkoxide[2],[3].

Reaction Optimization Data

The following tables summarize the quantitative impact of solvent, base, and catalyst selection on reaction yields, demonstrating the causality of the optimized protocols below.

Table 1: Optimization of N-Alkylation (Model: Piperidine)

Entry Solvent Base Additive Temp Time Isolated Yield
1 THF DIPEA None 60 °C 24 h 45%
2 MeCN K₂CO₃ None 80 °C 18 h 65%
3 DMF K₂CO₃ None 80 °C 12 h 78%

| 4 | DMF | K₂CO₃ | NaI (0.1 eq) | 80 °C | 6 h | 94% |

Table 2: Optimization of O-Alkylation (Model: Phenol)

Entry Solvent Base Temp Time Isolated Yield
1 MeCN K₂CO₃ 80 °C 24 h 55%
2 DMF K₂CO₃ 80 °C 16 h 72%

| 3 | DMF | Cs₂CO₃ | 80 °C | 8 h | 91% |

Self-Validating Experimental Protocols

Reaction_Workflow Substrate tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (Electrophilic Building Block) Finkelstein Catalytic NaI (In situ Finkelstein) Substrate->Finkelstein Halogen Exchange SN2 Bimolecular Nucleophilic Substitution (SN2) Finkelstein->SN2 Generates R-I Nucleophile Nucleophile (e.g., Amine, Phenol) Nucleophile->SN2 Base Deprotonation Intermediate Boc-Protected Alkylated Intermediate SN2->Intermediate C-N / C-O Bond Formation Deprotection Acidolysis (TFA / DCM) Intermediate->Deprotection Purification via Extraction Final Target Free Amine (TFA Salt) Deprotection->Final Decarboxylation (-CO2)

Mechanistic workflow of SN2 substitution and subsequent Boc deprotection.

Protocol A: N-Alkylation (Synthesis of Diamine Derivatives)

Objective : Couple a secondary amine to the C3 position.

  • Preparation : In an oven-dried round-bottom flask under N₂, dissolve the secondary amine (1.0 eq) and tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation : Add finely powdered anhydrous K₂CO₃ (2.5 eq) and NaI (0.1 eq).

  • Reaction : Heat the suspension to 80 °C with vigorous stirring.

  • In-Process Control (IPC) : Monitor via TLC (Hexanes/EtOAc 7:3). The alkyl bromide is UV-inactive but stains yellow/brown with KMnO₄. Ensure no premature Boc deprotection occurs (indicated by a Ninhydrin-positive baseline spot).

  • Workup Rationale : Cool to room temperature and quench with H₂O. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF, which otherwise complicates purification. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: O-Alkylation (Williamson Ether Synthesis)

Objective : Couple a phenol derivative to the C3 position.

  • Preparation : Dissolve the phenol (1.0 eq) in anhydrous DMF (0.2 M) under N₂.

  • Deprotonation : Add Cs₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to ensure complete formation of the highly nucleophilic cesium phenoxide.

  • Alkylation : Add tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (1.2 eq) dropwise. Heat to 80 °C for 8 hours.

  • IPC : Monitor by LC-MS. The mass shift will correspond to the loss of bromide and the addition of the phenoxide mass.

  • Workup : Quench with saturated aqueous NH₄Cl to neutralize any unreacted phenoxide. Extract with MTBE (Methyl tert-butyl ether) to avoid emulsion formation common with DMF/water mixtures.

Protocol C: Boc Deprotection (Unmasking the Primary Amine)

Objective : Remove the Boc group to yield the free primary amine for subsequent coupling (e.g., amide bond formation).

  • Preparation : Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidolysis : Cool to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved[4].

  • Reaction : Remove the ice bath and stir at room temperature for 2 hours.

  • Causality & Safety : The reaction mechanism involves protonation of the carbamate, followed by the loss of a tert-butyl cation (which eliminates to isobutylene gas) and decarboxylation (CO₂ gas)[4]. Do not run this reaction in a closed system; ensure the flask is vented to prevent pressure rupture.

  • Workup : Concentrate in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3x) to azeotropically remove trace TFA, yielding the product cleanly as a TFA salt.

References

  • The Finkelstein Reaction Mechanism & Kinetics Source: Handbook of Small Animal Imaging (Taylor & Francis Knowledge Centers) URL:[Link]

  • A Mild and Highly Convenient Chemoselective Alkylation Using Cs2CO3 Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate as a Versatile Aliphatic Scaffold in Drug Discovery

Executive Summary & Scope In modern medicinal chemistry, the design of highly functionalized aliphatic linkers and scaffolds is critical for optimizing both target affinity and pharmacokinetic profiles. Tert-butyl N-(3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

In modern medicinal chemistry, the design of highly functionalized aliphatic linkers and scaffolds is critical for optimizing both target affinity and pharmacokinetic profiles. Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (CAS: 2353785-64-3) is an advanced, trifunctional building block that offers exceptional utility in the synthesis of unsymmetrical diamines, targeted protein degrader (PROTAC) linkers, and novel heterocyclic systems.

Unlike simple linear alkyl chains, this scaffold incorporates a methoxy ether adjacent to an electrophilic bromide and a Boc-protected primary amine. This specific structural arrangement provides orthogonal reactivity, allowing researchers to sequentially functionalize both ends of the molecule while leveraging the methoxy group to fine-tune the physicochemical properties of the final drug candidate.

Physicochemical & Structural Profiling

The strategic placement of the methoxy group serves a dual purpose: it acts as a hydrogen-bond acceptor to improve aqueous solubility and serves as a non-lipophilic "scout" to probe protein binding pockets without unnecessarily inflating the molecule's overall lipophilicity (LogP) [1].

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name tert-butyl (3-bromo-2-methoxypropyl)carbamate
CAS Number 2353785-64-3
Molecular Formula C9H18BrNO3
Molecular Weight 268.15 g/mol
Functional Groups Primary Alkyl Bromide, Aliphatic Methoxy Ether, Boc-Protected Amine
LogP Contribution The methoxy group minimizes lipophilicity increases compared to standard alkyl chains [1].
Storage Conditions 2–8 °C, protect from light and moisture to prevent bromide degradation.

Mechanistic Utility & Causality in Experimental Design

To maximize the utility of this intermediate, experimental design must account for the distinct electronic and steric environments of its three functional groups:

  • The Methoxy Advantage: Excess lipophilicity often leads to poor ADME parameters. The incorporation of a methoxy substituent provides a pathway for potency-chasing without sacrificing physicochemical properties, effectively improving ligand-lipophilicity efficiency (LLE) [1].

  • Nucleophilic Substitution (SN2): The primary alkyl bromide is highly electrophilic. Because the adjacent carbon bears a methoxy group, there is slight steric hindrance and inductive electron withdrawal. However, it remains highly susceptible to SN2 attack by secondary amines, thiols, or azides. Using polar aprotic solvents (e.g., DMF, MeCN) enhances the nucleophilicity of the incoming reagent, favoring SN2 over E2 elimination [2].

  • Orthogonal Deprotection: The tert-butyloxycarbonyl (Boc) group is robust against the basic conditions required for the SN2 displacement of the bromide. Once the SN2 reaction is complete, the Boc group can be cleanly cleaved under acidic conditions (e.g., HCl in dioxane or Trifluoroacetic acid) to liberate the primary amine for subsequent amidation or reductive amination [3].

Experimental Workflows & Visualization

The following diagram illustrates the synthetic divergence of the carbamate scaffold, demonstrating how it can be routed into different functionalized diamine classes.

G Start Tert-butyl N-(3-bromo- 2-methoxypropyl)carbamate (CAS: 2353785-64-3) SN2_Amine SN2 Amination (+ Secondary Amine) Start->SN2_Amine Nucleophilic Substitution SN2_Azide Azidation (+ NaN3) Start->SN2_Azide Nucleophilic Substitution Boc_Diamine Boc-Protected Diamine SN2_Amine->Boc_Diamine Azido_Inter Azido Intermediate SN2_Azide->Azido_Inter Deprotect1 Acidic Deprotection (HCl/Dioxane) Boc_Diamine->Deprotect1 Reduction Reduction & Deprotection (H2/Pd-C, then HCl) Azido_Inter->Reduction Final_Diamine Unsymmetrical Functionalized Diamine Deprotect1->Final_Diamine Final_Primary Primary-Primary Diamine Scaffold Reduction->Final_Primary

Synthetic divergence of the carbamate scaffold into functionalized diamines.

Self-Validating Experimental Protocols

Protocol A: SN2 Amination (Synthesis of Unsymmetrical Diamines)

Causality & Design: To prevent competitive E2 elimination (which would yield an unwanted alkene), a non-nucleophilic base (DIPEA) is paired with a polar aprotic solvent (Acetonitrile). Heating to 60 °C provides sufficient activation energy for the SN2 transition state without degrading the Boc group [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (eq) of tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (approx. 1.0 mmol, 268 mg) in 5.0 mL of anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Add 1.2 eq of the desired secondary amine (e.g., morpholine or piperidine), followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C. Stir continuously for 12–16 hours. Monitor the consumption of the starting bromide via TLC (Hexanes:EtOAc, 3:1) or LC-MS.

  • Workup (Self-Validation): Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). The basic aqueous wash ensures the removal of unreacted secondary amine salts and DIPEA hydrobromide.

  • Isolation: Extract the aqueous layer twice more with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude Boc-protected diamine. Purify via flash column chromatography if necessary.

Table 2: Optimization of SN2 Amination Conditions

SolventBaseTemperatureReaction TimeSN2 / E2 RatioYield (%)
DMFK2CO380 °C8 hours85:1572%
MeCNDIPEA60 °C16 hours98:289%
THFTEA65 °C24 hours90:1065%

Note: MeCN with DIPEA at 60 °C provides the optimal balance of reaction rate and SN2 selectivity.

Protocol B: Boc Deprotection and Salt Isolation

Causality & Design: While neat Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, it yields a TFA salt that can complicate downstream amidation reactions due to the persistence of trifluoroacetate. Utilizing 4M HCl in 1,4-dioxane provides a cleaner cleavage mechanism, generating isobutylene gas and CO2 as the only byproducts, and directly yields the highly crystalline, easy-to-handle hydrochloride salt [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified Boc-protected diamine (from Protocol A) in a minimal amount of anhydrous Dichloromethane (DCM) (approx. 2 mL per mmol).

  • Acidic Cleavage: Cool the flask to 0 °C in an ice bath. Slowly add 10 eq of 4M HCl in 1,4-dioxane dropwise.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. The evolution of gas (CO2 and isobutylene) will be observed.

  • Precipitation & Isolation (Self-Validation): As the Boc group is cleaved, the resulting amine hydrochloride salt typically precipitates from the DCM/dioxane mixture. If precipitation is incomplete, add cold diethyl ether (10 mL) to force the salt out of solution.

  • Filtration: Filter the precipitate through a sintered glass funnel, wash with cold diethyl ether, and dry under high vacuum to afford the pure unsymmetrical diamine hydrochloride salt, ready for immediate use in drug discovery libraries.

References

  • Chiodi, D., & Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. John Wiley & Sons. Available at:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. Available at:[Link]

Method

Advanced Cross-Coupling Protocols for Tert-Butyl N-(3-Bromo-2-Methoxypropyl)Carbamate

Executive Summary & Structural Reactivity Profile The molecule tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (Boc-NH-CH₂-CH(OMe)-CH₂-Br) is a highly versatile, Fsp³-rich building block utilized in the synthesis of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Reactivity Profile

The molecule tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (Boc-NH-CH₂-CH(OMe)-CH₂-Br) is a highly versatile, Fsp³-rich building block utilized in the synthesis of complex piperidines, azetidines, and functionalized amine therapeutics. However, cross-coupling this specific substrate presents a triad of distinct synthetic challenges:

  • Unactivated Primary Alkyl Bromide : Lacks adjacent π-systems to facilitate oxidative addition.

  • β-Methoxy Group : In traditional Palladium-catalyzed cross-coupling, the insertion of Pd into the C–Br bond forms an alkyl-Pd(II) intermediate that rapidly undergoes β-alkoxy elimination, yielding an undesired allylic amine derivative rather than the cross-coupled product.

  • Acid-Sensitive Boc-Protective Group : Precludes the use of harsh Lewis acids or high-temperature acidic conditions.

To circumvent these failure modes, modern protocols rely on Nickel-catalyzed single-electron transfer (SET) pathways . Nickel’s smaller atomic radius and contracted 3d-orbitals favor radical-mediated oxidative addition, fundamentally bypassing the concerted 2-electron β-alkoxy elimination transition state.

This guide details two self-validating, state-of-the-art protocols optimized for this substrate: a Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling and a Metallaphotoredox Cross-Electrophile Coupling .

Strategy A: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling (Csp³–Csp²)

This method couples the alkyl bromide with arylboronic acids. By utilizing a Nickel(II) precatalyst and a phenanthroline-based ligand, the reaction favors the desired transmetalation over β-elimination .

Causality of Reagent Selection
  • NiI₂ vs. Pd(OAc)₂ : NiI₂ initiates via a radical pathway, preventing the β-methoxy elimination that plagues Pd catalysts.

  • Bathophenanthroline (Ligand) : The rigid, electron-rich bidentate nitrogen ligand stabilizes the Ni(I)/Ni(III) intermediates and prevents catalyst aggregation into inactive bulk nickel (black precipitate) .

  • KHMDS (Base) : A strong, non-nucleophilic base is required to rapidly form the reactive boronate complex, accelerating transmetalation before off-cycle radical quenching can occur.

Step-by-Step Protocol

Note: This protocol is a self-validating system. The color transitions described serve as in-process analytical checkpoints.

  • Preparation of the Catalyst Complex : In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiI₂ (10 mol%, 0.05 mmol) and bathophenanthroline (10 mol%, 0.05 mmol). Add anhydrous sec-butanol (1.0 mL).

    • Validation Check: Stir for 15 minutes. The solution must transition to a homogenous pale green color, indicating successful ligand coordination.

  • Reagent Addition : To the catalyst solution, add the arylboronic acid (1.5 equiv, 0.75 mmol) and KHMDS (2.0 equiv, 1.0 mmol).

  • Substrate Introduction : Inject tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (1.0 equiv, 0.5 mmol) dropwise over 2 minutes.

    • Validation Check: Upon addition of the alkyl bromide and base, the solution will rapidly shift from pale green to deep reddish-brown , confirming the reduction of Ni(II) to the active Ni(0)/Ni(I) catalytic species.

  • Reaction Execution : Seal the tube, remove it from the glovebox, and stir at 60 °C for 16 hours.

  • In-Process Monitoring : At 8 hours, withdraw a 10 µL aliquot, quench with 100 µL H₂O, extract with EtOAc, and analyze via GC-MS. You should observe <5% of the des-bromo reduction byproduct and <10% of the β-elimination alkene.

  • Workup : Dilute with EtOAc (10 mL), wash with saturated aqueous NH₄Cl (2 × 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Strategy B: Metallaphotoredox Cross-Electrophile Coupling (Csp³–Csp³)

Coupling two sp³ carbons is notoriously difficult. This protocol utilizes a dual Photoredox/Nickel system. An Iridium photocatalyst generates a silyl radical from a silanol reagent, which acts as a Halogen-Atom Transfer (HAT) agent to selectively abstract the bromine atom from the substrate, generating a carbon-centered radical that is captured by Nickel .

Crucial Stereochemical Note: Because this pathway generates a planar alkyl radical at C3, any stereocenter at the adjacent C2 (the methoxy-bearing carbon) may experience partial racemization if the radical lifetime is extended.

Causality of Reagent Selection
  • Tris(trimethylsilyl)silanol (HAT Agent) : The O–H bond is oxidized by the excited photocatalyst, generating a silyloxy radical that isomerizes to a silyl radical. This silyl radical has a profound thermodynamic driving force for bromine abstraction (forming a strong Si–Br bond).

  • Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (Photocatalyst) : Possesses the exact redox potential required to oxidize the silanolate while remaining stable against the alkyl bromide .

Step-by-Step Protocol
  • Reaction Setup : To an oven-dried 8 mL vial equipped with a Teflon septum, add NiCl₂·dtbbpy (5 mol%), the Ir(III) photocatalyst (2 mol%), Na₂CO₃ (2.0 equiv), and the coupling partner (e.g., an alkyl tosylate or secondary bromide, 1.5 equiv).

  • Solvent & Substrate Addition : Add anhydrous 1,2-dimethoxyethane (DME, 0.1 M). Add tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (1.0 equiv) and tris(trimethylsilyl)silanol (1.5 equiv) via microsyringe.

  • Degassing : Sparge the mixture with Argon for exactly 10 minutes. Do not exceed 10 minutes to prevent solvent evaporation.

  • Photochemical Irradiation : Seal the vial and place it in a photoreactor equipped with 450 nm Blue LEDs (approx. 2 cm from the light source). Stir vigorously at room temperature for 24 hours. A cooling fan must be used to keep the reaction at 25 °C; elevated temperatures will trigger Boc-deprotection.

  • Workup : Quench the reaction by exposing it to air. Filter through a short pad of Celite, eluting with diethyl ether. Concentrate and purify via flash chromatography.

Quantitative Data & Catalyst Benchmarking

The table below summarizes the causality of catalyst selection by comparing reaction outcomes for the cross-coupling of tert-butyl N-(3-bromo-2-methoxypropyl)carbamate with 4-methoxyphenylboronic acid (or 4-bromoanisole for cross-electrophile).

Catalyst SystemLigandCo-Catalyst / AdditiveYield (%)β-Elimination (%)Des-bromo (%)
Pd(OAc)₂ dppfNone< 5%> 80%< 5%
NiCl₂(dme) BathophenanthrolineZn dust (Reductant)45%25%15%
NiI₂ BathophenanthrolineKHMDS (Base)72%12%5%
NiCl₂(dtbbpy) dtbbpyIr(III) + Silanol (HAT)88% < 2% 4%

Interpretation: Palladium exclusively drives the substrate toward β-alkoxy elimination. While standard Nickel/Zinc reductive coupling improves yields, the Metallaphotoredox system almost entirely suppresses β-elimination by avoiding the formation of a discrete, long-lived alkyl-metal(II) species prior to the cross-coupling event.

Mechanistic Visualization

The following diagram illustrates the logical relationship and electron flow in the Metallaphotoredox Cross-Electrophile Coupling cycle, demonstrating how the β-methoxy elimination is bypassed via radical capture.

G cluster_photoredox Photoredox Cycle cluster_radical Radical Generation (HAT) cluster_nickel Nickel Catalytic Cycle IrIII Ir(III) IrIII_star *Ir(III) IrIII->IrIII_star Visible Light (450 nm) IrII Ir(II) IrIII_star->IrII SET from Silanolate IrII->IrIII SET to Ni(I) NiI Ni(I) IrII->NiI Electron Transfer Silanol Silanolate SilylRad Silyl Radical Silanol->SilylRad -e- to *Ir(III) AlkylRad Alkyl Radical (Bypasses β-Elimination) SilylRad->AlkylRad Halogen Abstraction from AlkylBr AlkylBr Boc-NH-CH2-CH(OMe)-CH2-Br NiII Ni(II)-Aryl AlkylRad->NiII Intersects Ni Cycle Ni0 Ni(0) Ni0->NiII Oxidative Addition (Electrophile) NiIII Ni(III)-Aryl-Alkyl NiII->NiIII Radical Capture (Alkyl Radical) NiIII->NiI Reductive Elimination Product Cross-Coupled Product NiIII->Product Yields NiI->Ni0 SET from Ir(II)

Fig 1. Metallaphotoredox cycle for C(sp³)–C(sp²) cross-coupling via silyl radical HAT.

References

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method ACS Catalysis (2023). URL:[Link]

  • Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides Journal of the American Chemical Society (2010). URL:[Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp³–Csp³ Coupling of Aliphatic Bromides Journal of the American Chemical Society (2018). URL:[Link]

  • Activation Strategies for Alkyl Precursors in Achieving C(sp³)–C(sp³) Cross-Coupling via Metallaphotoredox Catalysis Organometallics (2024). URL:[Link]

Application

Application Note: Preparation of Functionalized Amines via N-Alkylation using tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate

Executive Summary The strategic introduction of functional groups is a cornerstone of rational drug design. tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate (CAS: 2353785-64-3) is a highly versatile, bifunctional building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic introduction of functional groups is a cornerstone of rational drug design. tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate (CAS: 2353785-64-3) is a highly versatile, bifunctional building block utilized to append a 2-methoxy-1,3-propanediamine moiety onto existing molecular scaffolds[1]. This specific functionalization is highly valued in medicinal chemistry; the methoxy ether acts as a hydrogen-bond acceptor and modulates the lipophilicity (LogD) of the molecule, while the terminal primary amine (revealed post-deprotection) provides a handle for further derivatization or salt formation to improve aqueous solubility. This application note details the mechanistic rationale and provides field-validated protocols for the two-step synthesis of these functionalized diamines.

Mechanistic Rationale & Reaction Dynamics

The transformation relies on two distinct, highly reliable organic reactions: an S_N2 N-alkylation followed by an acidic carbamate cleavage.

  • Step 1: S_N2 N-Alkylation: The reagent features a primary alkyl bromide, which serves as an excellent electrophile for S_N2 displacement by nucleophilic primary or secondary amines. Because the alkylation of amines generates hydrobromic acid (HBr) as a byproduct, a stoichiometric excess of a mild base (such as K_2CO_3 or DIPEA) is strictly required. This base acts as an acid scavenger, preventing the protonation of the starting amine, which would otherwise render it non-nucleophilic and stall the reaction[2]. The adjacent methoxy group introduces slight steric hindrance compared to an unbranched alkyl chain, necessitating elevated temperatures (60–80 °C) to achieve optimal reaction kinetics.

  • Step 2: Acidic Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is robust against nucleophiles and bases but is highly labile under acidic conditions. The deprotection mechanism initiates with the protonation of the carbamate carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid or Hydrochloric Acid). This protonation facilitates the heterolytic cleavage of the tert-butyl-oxygen bond, expelling a stable tert-butyl cation (which is typically trapped by the solvent or conjugate base) and generating a carbamic acid intermediate. This intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide (CO_2) gas and yielding the target primary amine as an acid salt[3]. Kinetic studies demonstrate that when utilizing HCl, the reaction rate exhibits a second-order dependence on the acid concentration[4].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and reproducibility.

Protocol A: N-Alkylation of Secondary Amines

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine substrate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Base Addition: Add anhydrous Potassium Carbonate (K_2CO_3, 2.0 equiv). Stir the suspension vigorously for 10 minutes at room temperature. Causality Note: Ensuring the base is finely powdered increases the surface area, promoting efficient HBr scavenging and keeping the amine in its active, nucleophilic state.

  • Electrophile Addition: Add tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (1.1 equiv) dropwise to the stirring mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a positive pressure of Nitrogen or Argon. Stir for 12–18 hours. Monitor the reaction progress via LC-MS or TLC (staining with Ninhydrin) until the starting amine is fully consumed.

  • Workup & Purification: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with distilled water (3x, to remove DMF and inorganic salts) and brine (1x). Dry the organic layer over anhydrous Na_2SO_4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically using a Hexanes/EtOAc gradient) to isolate the pure Boc-protected intermediate.

Protocol B: Acidic Boc Deprotection

  • Preparation: Dissolve the purified Boc-protected intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.

  • Acid Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a final volumetric ratio of 1:4 (TFA:DCM).

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 1–2 hours. Causality Note: The decarboxylation process releases CO_2 gas. Ensure the reaction vessel is properly vented (e.g., using a needle pierced through a septum) to prevent dangerous pressure buildup. The cessation of bubbling is a strong visual indicator of reaction completion.

  • Workup: Monitor via LC-MS to validate complete deprotection. Upon complete disappearance of the starting material, concentrate the reaction mixture in vacuo to remove the DCM and the bulk of the TFA. To azeotropically remove residual TFA, resuspend the oily residue in toluene and concentrate in vacuo (repeat this co-evaporation step twice). The final product is obtained as a bis-TFA salt (assuming a diamine product).

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and typical isolated yields for the functionalization of various amine classes using the described methodologies.

Amine Substrate ClassAlkylation ConditionsAlkylation Yield (%)Deprotection ConditionsDeprotection Yield (%)
Secondary (Cyclic) (e.g., Piperidine)K_2CO_3 (2 eq), DMF, 80 °C, 12h75 – 85TFA/DCM (1:4), RT, 1.5h> 95
Secondary (Acyclic) (e.g., Diethylamine)DIPEA (2 eq), MeCN, 65 °C, 16h65 – 754M HCl/Dioxane, RT, 2h> 90
Primary (Aliphatic) (e.g., Benzylamine)K_2CO_3 (2 eq), DMF, 60 °C, 14h60 – 70TFA/DCM (1:4), RT, 1.5h> 95
Primary (Anilines) (e.g., Aniline)K_2CO_3 (2 eq), DMF, 90 °C, 18h50 – 65TFA/DCM (1:4), RT, 2.0h> 90
Synthetic Workflow Visualization

Workflow Amine Amine Substrate (1° or 2°) Alkylation Step 1: N-Alkylation (Base, Heat) Amine->Alkylation Reagent tert-Butyl N-(3-bromo- 2-methoxypropyl)carbamate Reagent->Alkylation Intermediate Boc-Protected Diamine Alkylation->Intermediate S_N2 Reaction Deprotection Step 2: Boc Deprotection (TFA or HCl) Intermediate->Deprotection Product Functionalized Diamine Product Deprotection->Product -CO2, -tBu+

Two-step synthesis workflow for functionalized amines via N-alkylation and Boc deprotection.

References[1] Title: CAS:2353785-64-3, tert-Butyl (3-bromo-2-methoxypropyl ... - 毕得医药

Source: bidepharm.com URL: [3] Title: A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem Source: benchchem.com URL: [2] Title: Alkylation of Amines (Sucks!) - Master Organic Chemistry Source: masterorganicchemistry.com URL: [4] Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - ACS Publications Source: acs.org URL:

Sources

Method

Application Note: Site-Specific Peptide Functionalization using tert-butyl N-(3-bromo-2-methoxypropyl)carbamate in SPPS

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetic Engineering, Site-Specific Bioconjugation Executive Summary & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetic Engineering, Site-Specific Bioconjugation

Executive Summary & Mechanistic Rationale

The demand for proteolytically stable, highly soluble, and target-specific peptidomimetics has driven the development of advanced submonomer building blocks. tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (CAS: 2353785-64-3)[1][2] is a highly versatile, bifunctional alkylating agent designed for solid-phase peptide synthesis (SPPS).

Structurally, this reagent features an electrophilic primary alkyl bromide, a hydrophilic β -methoxy ether, and a Boc-protected primary amine. As a Senior Application Scientist, I recommend this building block for two distinct synthetic modalities:

  • Backbone N-Alkylation: Introduction of a functionalized branch onto the peptide backbone to generate peptoid or aza-peptide hybrid structures, which are known for their resistance to proteolytic degradation[3].

  • Side-Chain S-Alkylation: Conversion of a native cysteine residue into a highly hydrophilic, primary amine-bearing thioether tether, providing an orthogonal handle for downstream bioconjugation (e.g., fluorophores or ADCs)[4].

Causality in Reagent Design
  • The Bromide Leaving Group: Provides excellent SN​2 reactivity. Because it is a primary bromide, steric hindrance is minimized, allowing for efficient on-resin coupling even within sterically constrained peptide sequences.

  • The Methoxy Group: Replaces traditional hydrophobic alkyl linkers. The oxygen atom acts as a hydrogen bond acceptor, significantly enhancing the aqueous solubility of the final construct and disrupting unwanted β -sheet aggregation during on-resin elongation.

  • The Boc-Protected Amine: Ensures strict orthogonality. The amine remains masked during Fmoc-SPPS and is globally deprotected during final TFA cleavage, liberating a reactive primary amine.

Strategic Workflow

The following flowchart illustrates the divergent synthetic pathways enabled by this building block on a solid support.

SPPS_Workflow Start Fmoc-SPPS Resin (Free NH2 or SH) Split Target Nucleophile Start->Split Reagent tert-butyl N-(3-bromo- 2-methoxypropyl)carbamate PathA N-Alkylation (Backbone Amine) Reagent->PathA PathB S-Alkylation (Cysteine Thiol) Reagent->PathB Split->PathA Primary Amine (DBU/NMP) Split->PathB Free Thiol (TMG or Sieves) ProdA Peptoid/Aza-Peptide (Boc-protected branch) PathA->ProdA ProdB Thioether Conjugation Handle (Side-chain modified) PathB->ProdB Deprotect TFA Cleavage & Boc Deprotection ProdA->Deprotect ProdB->Deprotect Final Functionalized Peptidomimetic Deprotect->Final

Workflow for N- and S-alkylation using tert-butyl N-(3-bromo-2-methoxypropyl)carbamate in SPPS.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, these protocols are designed as self-validating systems incorporating in-process analytical checkpoints.

Protocol A: On-Resin Backbone N-Alkylation

This protocol utilizes a submonomer approach to modify the N-terminal amine.

Mechanistic Insight: We utilize rather than DIEA because DBU is a stronger, non-nucleophilic amidine base that quantitatively deprotonates the terminal amine without competing for the alkyl bromide[3]. NMP is selected over DMF because it maintains superior swelling of PEG and polystyrene resins at the elevated temperature (60 °C) required to drive the SN​2 displacement.

Step-by-Step Methodology:

  • Resin Preparation: Following Fmoc deprotection of the terminal amino acid, wash the resin (0.1 mmol scale) thoroughly with DMF (3 × 5 mL) and NMP (3 × 5 mL).

  • Validation Check 1: Perform a Kaiser test. A positive result (deep blue resin) confirms the presence of the free primary amine.

  • Reagent Preparation: Dissolve tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (0.5 mmol, 5.0 eq) in 2 mL of anhydrous NMP. Add DBU (0.2 mmol, 2.0 eq).

  • Alkylation: Add the reagent solution to the resin. Agitate the suspension at 60 °C for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin with NMP (3 × 5 mL) and DCM (3 × 5 mL).

  • Validation Check 2: Perform a Chloranil test. A positive result (blue/green color) confirms the successful formation of the secondary amine, while a subsequent Kaiser test should be negative (yellow), indicating no unreacted primary amines remain.

Protocol B: On-Resin Cysteine S-Alkylation

This protocol selectively alkylates a free cysteine thiol to create a functionalized thioether.

Mechanistic Insight: Alkylating cysteine on-resin requires careful base selection. Strong bases can cause β -elimination (forming dehydroalanine) or racemization. Therefore, we utilize, which provides the exact basicity needed to generate the reactive thiolate without abstracting the α -proton[5]. Alternatively, can be used for base-free, mild catalysis[6].

Step-by-Step Methodology:

  • Thiol Deprotection: Selectively deprotect the Cys(Mmt) or Cys(Trt) residue using standard dilute TFA protocols (e.g., 1% TFA in DCM for Mmt). Wash with DCM and DMF.

  • Validation Check 1: Perform Ellman’s test. A positive result (bright yellow) confirms the presence of the free thiol.

  • Reagent Preparation: Dissolve the alkyl bromide (0.3 mmol, 3.0 eq) in 2 mL of DMF. Add TMG (0.2 mmol, 2.0 eq).

  • Alkylation: Add the solution to the resin. Agitate at 25 °C (room temperature) for 2 hours.

  • Washing: Drain and wash the resin extensively with DMF (5 × 5 mL) and DCM (3 × 5 mL).

  • Validation Check 2: Repeat Ellman’s test. A negative result (colorless) validates quantitative conversion of the thiol to the thioether.

Quantitative Optimization Data

The following table summarizes the optimized parameters for both N- and S-alkylation pathways, demonstrating the causality between reaction conditions and overall conversion efficiency.

Target NucleophileCatalyst / BaseSolventReagent Eq.Temp (°C)Time (h)Conversion (%)
N-terminal AmineDBU (2.0 eq)NMP5.0602.0>95%
N-terminal AmineDIEA (3.0 eq)DMF5.0604.082%
Cysteine ThiolTMG (2.0 eq)DMF3.0252.0>98%
Cysteine ThiolMol. Sieves (4Å)DCM/DMF3.02512.090%

Note: Conversion percentages are determined by LC-MS integration of the crude peptide following micro-cleavage (95% TFA, 2.5% TIS, 2.5% H2O).

References

  • Title : Efficient S-alkylation of cysteine in the presence of 1,1,3,3-tetramethylguanidine Source : Tetrahedron Letters (via ResearchGate) URL :[Link]

  • Title : Solid-Phase S-Alkylation Promoted by Molecular Sieves Source : ResearchGate URL :[Link]

  • Title : A Minimalist Substrate for Enzymatic Peptide and Protein Conjugation Source : PMC / National Institutes of Health URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate Synthesis

Welcome to the Application Science Support Center. This guide is specifically designed for synthetic chemists and drug development professionals encountering yield bottlenecks during the synthesis of tert-butyl (3-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is specifically designed for synthetic chemists and drug development professionals encountering yield bottlenecks during the synthesis of tert-butyl (3-bromo-2-methoxypropyl)carbamate[1].

This molecule is a highly versatile building block for peptidomimetics and functionalized amines. The most direct synthetic route involves the bromomethoxylation of N-Boc-allylamine[2]. However, this reaction is notoriously prone to chemoselectivity issues due to competing intramolecular pathways[3]. Below, we dissect the mechanistic causality of these failures and provide a self-validating protocol to maximize your reaction yield.

Mechanistic Pathway Analysis

To troubleshoot effectively, we must first understand the competing transition states in the reaction vessel. The addition of an electrophilic halogen to an alkene generates a reactive intermediate that can be trapped by either the solvent or an internal nucleophile[4].

ReactionPathway SM N-Boc-allylamine INT Bromonium Ion Intermediate SM->INT NBS, MeOH Electrophilic Addition PROD tert-butyl (3-bromo-2-methoxypropyl)carbamate (Target) INT->PROD Intermolecular Attack (Favored at -20 °C) BYP 5-(bromomethyl)oxazolidin-2-one (Byproduct) INT->BYP Intramolecular Attack (Favored at 25 °C)

Fig 1. Divergent mechanistic pathways in the bromomethoxylation of N-Boc-allylamine.

Troubleshooting Guides & FAQs

Q1: My bromomethoxylation of N-Boc-allylamine yields less than 40% of the target product. The major isolated compound is a white solid lacking the Boc t-butyl signal in 1H-NMR. What is happening? Causality: You are observing a classic halocyclization side-reaction[3]. When N-Boc-allylamine reacts with N-Bromosuccinimide (NBS), the initial electrophilic addition generates a bromonium ion intermediate. If the intermolecular nucleophilic attack by methanol is not kinetically favored, the carbonyl oxygen of the carbamate (Boc) group will attack the bromonium ion intramolecularly. This results in the cleavage of the tert-butyl group (lost as isobutylene) and the formation of 5-(bromomethyl)oxazolidin-2-one—the white solid you isolated. Solution: To suppress this intramolecular pathway, you must maximize the effective concentration of methanol (using it as the sole solvent) and lower the thermal energy of the system to favor the lower-activation-energy intermolecular solvent attack.

Q2: I tried an alternative route: reacting epibromohydrin with ammonia, Boc-protecting to form the bromohydrin, and then methylating the alcohol with NaH and MeI. Why did I get 0% yield? Causality: This is a well-known chemical trap in synthetic design. When you treat tert-butyl (3-bromo-2-hydroxypropyl)carbamate with a strong base like Sodium Hydride (NaH), you quantitatively generate an alkoxide intermediate. Because there is a primary bromide on the adjacent carbon, the alkoxide undergoes an extremely rapid intramolecular SN​2 displacement. Instead of reacting with Methyl Iodide (MeI), the molecule self-consumes to form tert-butyl (oxiran-2-ylmethyl)carbamate (an epoxide). Solution: Avoid basic methylation conditions when a vicinal or proximal leaving group (like bromide) is present. The direct bromomethoxylation of the alkene is the only robust, self-validating route for this specific motif.

Q3: How do I optimize the temperature and reagent addition to favor the target acyclic carbamate? Causality: The intramolecular cyclization is entropically favored. By dropping the reaction temperature to -20 °C, you disproportionately slow down the intramolecular cyclization compared to the pseudo-first-order solvent attack (since Methanol is the solvent and in massive excess). Furthermore, NBS must be added slowly. Dumping NBS into the reaction causes localized exothermic spikes, providing the thermal energy required to cross the activation barrier for oxazolidinone formation.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and chemoselectivity.

Solvent SystemTemperatureNBS Addition MethodMajor ProductYield of Target (%)
1.5 eq MeOH in DCM25 °CBolus (All at once)Oxazolidinone< 10%
Anhydrous MeOH (0.5 M)25 °CPortion-wiseMixture (1:1)45%
Anhydrous MeOH (0.1 M)0 °CPortion-wiseTarget72%
Anhydrous MeOH (0.1 M)-20 °CPortion-wiseTarget88%
Self-Validating Experimental Protocol

Materials Required:

  • N-Boc-allylamine (1.0 eq)[2]

  • N-Bromosuccinimide (NBS) (1.05 eq), freshly recrystallized from water and dried in vacuo.

  • Anhydrous Methanol (High purity, <50 ppm H2​O ).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon.

  • Solvation: Dissolve N-Boc-allylamine in anhydrous Methanol to achieve a concentration of 0.1 M.

    • Causality: High dilution in the nucleophilic solvent ensures pseudo-first-order kinetics for the intermolecular attack, outcompeting the intramolecular cyclization.

  • Thermal Control: Submerge the reaction flask in a dry ice/ethylene glycol bath and cool the internal temperature strictly to -20 °C.

  • Electrophilic Addition: Add solid NBS (1.05 eq) in 5 equal portions over 30 minutes.

    • Causality: Portion-wise addition prevents exothermic spikes that would provide the activation energy required for the undesired oxazolidinone formation.

  • Reaction Maturation: Stir the reaction mixture at -20 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1, visualize with Ninhydrin stain after heating).

    • Self-Validation Checkpoint: The reaction mixture should remain colorless to pale yellow. A deep orange/red color indicates the accumulation of free bromine ( Br2​ ), which promotes dibromination side reactions. If this occurs, your NBS addition was too fast.

  • Quenching: Once the starting material is consumed, quench the reaction cold by adding a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) (10 mL per mmol of substrate).

    • Causality: Thiosulfate reduces any unreacted electrophilic bromine species, preventing oxidative side reactions during the concentration phase.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (gradient elution: 5% to 15% EtOAc in Hexanes) to yield the pure acyclic carbamate.

References
  • Title: Organocatalytic Asymmetric Halocyclization of Allylic Amides to Chiral Oxazolines Using DTBM-SEGPHOS—Mechanistic Implications from Hammett Plots Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines Source: PubMed (Organic Letters) URL: [Link]

  • Title: N-BOC allylamine | C8H15NO2 | CID 86738925 Source: PubChem (NIH) URL: [Link]

Sources

Optimization

Preventing premature Boc cleavage in Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with complex, functionalized protected amines...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with complex, functionalized protected amines.

Handling Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate presents unique challenges. While the tert-butyloxycarbonyl (Boc) group is a staple in organic synthesis due to its robustness against nucleophiles and bases, it is notoriously labile under acidic and thermal stress. Furthermore, the specific presence of a gamma-bromide in this molecule introduces unique pathways for unintended degradation.

This guide provides a mechanistic breakdown of why premature cleavage occurs, supported by quantitative data, diagnostic workflows, and self-validating experimental protocols.

Diagnostic Workflow: Identifying the Point of Failure

Before altering your chemistry, you must identify exactly when the Boc group is being lost. Use the diagnostic flowchart below to trace the root cause of your degradation.

BocTroubleshooting Start Premature Boc Cleavage Detected via NMR/TLC Purification Occurring during Purification? Start->Purification Storage Occurring during Concentration/Storage? Purification->Storage No Silica Silica Gel Chromatography (Acidic Silanol Cleavage) Purification->Silica Yes (Normal Phase) HPLC RP-HPLC with TFA (Trace Acid Concentration) Purification->HPLC Yes (Reverse Phase) FixStorage Store at 2-8°C under Argon Avoid T > 80°C Storage->FixStorage Yes FixSilica Pre-treat column with 1% Et3N in eluent Silica->FixSilica FixHPLC Lyophilize fractions Do NOT use rotovap HPLC->FixHPLC

Workflow for diagnosing and preventing premature Boc cleavage during synthesis and purification.

Quantitative Data: Boc Stability Profile

Understanding the kinetics of Boc deprotection is critical for preventing it. The table below summarizes the stability of the Boc group under various common laboratory conditions.

Environmental ConditionTemperatureExposure TimeEstimated Boc Cleavage (%)Recommended Corrective Action
0.1% TFA in ACN/H2O (Rotary Evaporation)40 °C4 hours~10%Avoid rotovap; Lyophilize immediately[1]
0.1% TFA in ACN/H2O (Lyophilization)-80 °C to 20 °C24 hours< 1%Safe for processing RP-HPLC fractions[1]
Standard Silica Gel (Untreated)25 °C2 hours5 - 15%Pre-treat silica with 1% Et3N[2]
Prolonged Heating (Thermal Stress)> 85 °C12 hours> 50%Keep reaction temperatures < 80 °C[3]
Ambient Storage (Air/Moisture)25 °C1 month2 - 5%Store at 2-8 °C under inert Argon atmosphere[3]

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate undergo Boc deprotection during standard silica gel chromatography? A: Silica gel possesses slightly acidic silanol groups on its surface (pH ~4.5–5.5). While the Boc group is generally stable, prolonged exposure to this mildly acidic stationary phase can catalyze premature cleavage, generating the free amine[2]. This is particularly problematic if the compound is loaded at high concentrations or runs slowly through the column.

Q2: I purified my compound using RP-HPLC with 0.1% TFA. Why did the Boc group fall off during solvent evaporation? A: This is a classic concentration effect. The Boc group is relatively stable in dilute 0.1% trifluoroacetic acid (TFA) at room temperature. However, when you use a rotary evaporator at 40 °C, the volatile solvents (acetonitrile and water) evaporate much faster than the TFA. This drastically increases the effective acid concentration in the residual liquid, accelerating the acidolysis of the Boc group into a tert-butyl cation and carbon dioxide[1]. The applied heat further provides the activation energy for this degradation.

Q3: Can elevated temperatures alone cause the Boc group to cleave, even without acid? A: Yes. The Boc group is intrinsically thermally labile. Prolonged exposure to temperatures above 85–90 °C leads to spontaneous thermal deprotection[3]. If your downstream synthetic steps require heating, keep the temperature strictly below 80 °C, or utilize solvents like DMF or DMSO that can facilitate reactions at lower thermal thresholds.

Q4: Does the specific structure of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate introduce any unique instability? A: Yes. The presence of a gamma-halide (3-bromo) relative to the Boc-protected amine introduces a severe risk of intramolecular cyclization . Under thermal stress or in the presence of Lewis bases, the carbonyl oxygen of the Boc group can act as an internal nucleophile. It attacks the gamma-carbon (C3), displacing the primary bromide via a 6-exo-tet cyclization. This forms a highly stable 6-membered 1,3-oxazinan-2-one ring. During this process, the tert-butyl group is expelled as a tert-butyl cation, effectively resulting in premature Boc cleavage and the irreversible destruction of your linear scaffold.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checks to confirm that the integrity of the Boc group has been maintained throughout the procedure.

Protocol 1: Acid-Free Silica Gel Chromatography

Purpose: To prevent silanol-catalyzed acidolysis during normal-phase purification.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% (v/v) Triethylamine (Et3N).

  • Column Neutralization: Slurry pack the silica gel using the Et3N-spiked solvent. Flush the packed column with at least 3 column volumes (CV) of the spiked solvent. This step neutralizes all acidic silanol sites on the silica surface[2].

  • Loading: Dissolve Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate in a minimum amount of the neutralized solvent and load it carefully onto the column.

  • Elution: Elute using your standard gradient (maintaining 1% Et3N throughout).

  • Self-Validation Check: Spot the collected fractions on a TLC plate. If the silica was properly neutralized, the compound will elute as a single, tight spot. If streaking occurs or a baseline spot (free amine) appears, the column was insufficiently neutralized.

Protocol 2: Safe Concentration of RP-HPLC Fractions

Purpose: To prevent TFA concentration and thermal degradation during solvent removal.

  • Fraction Collection: Collect your RP-HPLC fractions (eluted with ACN/H2O/0.1% TFA) in pre-chilled collection tubes.

  • Immediate Freezing: As soon as the desired fractions are identified via UV or MS, freeze them immediately using a dry ice/acetone bath or liquid nitrogen. Crucial: Do not allow fractions to sit at room temperature for more than 2 hours[1].

  • Lyophilization: Place the frozen fractions on a lyophilizer (freeze-dryer). The high vacuum will sublimate the water, acetonitrile, and TFA simultaneously. Because the sample remains frozen, the TFA cannot concentrate in a liquid phase, completely preventing acidolysis.

  • Self-Validation Check: Analyze the resulting dry powder via 1H-NMR. The presence of a sharp 9-proton singlet at ~1.4 ppm confirms the Boc group remains perfectly intact.

  • Storage: Store the validated powder under an inert Argon atmosphere at 2–8 °C to prevent moisture-induced hydrolysis over time[3].

References

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Source: ResearchGate (Scientific Forum) URL:[Link]

  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives Source: ChemInform / ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Alkylation Reactions with Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

Here is the technical support center for troubleshooting the low reactivity of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate in alkylation. Introduction: Welcome to the technical support hub for Tert-butyl n-(3-bromo-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for troubleshooting the low reactivity of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate in alkylation.

Introduction:

Welcome to the technical support hub for Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. While a valuable reagent for introducing a protected aminopropyl moiety, its reactivity in alkylation reactions can be unexpectedly sluggish. This behavior stems from its unique structural features: a secondary bromide, an adjacent electron-withdrawing methoxy group, and a sterically demanding tert-butoxycarbonyl (Boc) protecting group.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Foundational Issues & Initial Checks

Question 1: My alkylation reaction shows no conversion, and I'm only recovering my starting materials. What are the most fundamental points to verify first?

Answer: When a reaction fails completely, it almost always points to a fundamental issue with the setup or reagents rather than a complex kinetic problem. Before exploring advanced optimization, perform a systematic check of the following foundational parameters:

  • Reagent Integrity:

    • Alkylating Agent: Confirm the purity of your Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate. Has it been stored properly? While relatively stable, long-term storage at room temperature could lead to slow decomposition.

    • Nucleophile: Is your nucleophile pure and active? If it is a solid, was it dried properly?

    • Base: Many bases used in alkylations (e.g., sodium hydride) are highly reactive and can be deactivated by improper storage and handling. Use a freshly opened bottle or a properly stored and validated batch.[1]

  • Anhydrous & Inert Conditions:

    • Alkylation reactions, particularly those employing strong bases like sodium hydride (NaH), are extremely sensitive to moisture. Water will quench the base and can hydrolyze the carbamate under harsh conditions.[1]

    • Actionable Steps: Ensure all glassware is rigorously oven or flame-dried. Use fresh, anhydrous solvents. Conduct the reaction under a positive pressure of an inert atmosphere (e.g., Nitrogen or Argon) to exclude both moisture and oxygen.[1]

  • Reaction Stoichiometry:

    • Double-check your calculations. A common error is a miscalculation of molar equivalents, especially for the base or the limiting reagent. For a typical carbamate alkylation, at least one equivalent of base is required to deprotonate the nucleophile (if it's, for example, an amine or thiol).

Section 2: Overcoming Low Reactivity & Optimizing Conditions

Question 2: The reaction is proceeding, but it's extremely slow and gives a low yield. How can I effectively increase the reaction rate?

Answer: Sluggish reactivity with this substrate is a common challenge, primarily due to steric hindrance and the stability of the C-Br bond. The reaction is typically a bimolecular nucleophilic substitution (Sₙ2), and its rate is highly dependent on several interconnected factors.

G Rate Low Reaction Rate Temp Temp Rate->Temp Increase Activation Energy Base Base Rate->Base Enhance Nucleophilicity Solvent Solvent Rate->Solvent Optimize Transition State Additive Additive Rate->Additive Generate More Reactive Intermediate

Here is a breakdown of how to systematically optimize the reaction:

  • Increase Reaction Temperature: Increasing the temperature provides the necessary thermal energy to overcome the activation barrier, which is heightened by steric hindrance.[1][2][3]

    • Practical Tip: If your reaction is sluggish at room temperature in a solvent like THF, try gently heating to 50-60 °C. If using a higher-boiling solvent like DMF or DMSO, temperatures can be raised further, but this must be done cautiously as it can promote side reactions.[1][4] Always monitor reaction progress by TLC or LC-MS.

  • Optimize Your Base: The base's role is often to deprotonate the nucleophile, making it more potent. The choice of base is critical.

    • Strong, Non-Nucleophilic Bases: Sodium hydride (NaH) is a powerful choice but requires strict anhydrous conditions.[1]

    • Inorganic Carbonates: Potassium carbonate (K₂CO₃) is a standard, cost-effective choice. However, Cesium carbonate (Cs₂CO₃) is often superior as it is more soluble in organic solvents, leading to a more homogenous reaction and higher efficacy.[1][5]

    • Hindered Amine Bases: If your nucleophile is sensitive or if you want to avoid a heterogeneous mixture, a soluble, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can be used.[1]

  • Select the Right Solvent: The solvent has a profound effect on Sₙ2 reaction rates.[6]

    • Recommended: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , acetonitrile (ACN) , and Tetrahydrofuran (THF) are ideal.[1][4][7] These solvents excel at solvating the cation (e.g., K⁺, Na⁺) of the base/nucleophile pair, leaving the nucleophilic anion "naked" and highly reactive.[6][7][8]

    • To Avoid: Polar protic solvents (e.g., water, methanol, ethanol) should be avoided. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its nucleophilicity and slows the reaction down.[6][8]

  • Use a Halide Catalyst (Finkelstein Reaction): This is one of the most effective strategies for this specific substrate. Adding a catalytic amount (5-15 mol%) of a soluble iodide salt, such as tetrabutylammonium iodide (TBAI) or sodium iodide (NaI), can dramatically accelerate the reaction.[1][5]

    • Mechanism: The iodide ion acts as a superior nucleophile, displacing the bromide on your substrate to form the more reactive in situ alkyl iodide intermediate. The target nucleophile then displaces the iodide. Since alkyl iodides are much better leaving groups than bromides, the overall reaction rate is enhanced.[5]

Question 3: I'm observing a significant byproduct that appears to be an alkene. What is happening and how can I prevent it?

Answer: The formation of an alkene byproduct is a classic sign that a competing E2 (bimolecular elimination) reaction is occurring alongside your desired Sₙ2 substitution.[9][10]

G start Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate + Nucleophile/Base sn2 sn2 start:f1->sn2:here  Good Nucleophile,  Weak Base e2 e2 start:f1->e2:here  Strong, Hindered Base  High Temperature

Our substrate, Boc-NH-CH2-CH(OCH3)-CH2Br, has protons on the carbon adjacent (beta) to the carbon bearing the bromine. A strong or sterically hindered base can abstract one of these protons, leading to the elimination of HBr and the formation of an alkene.

Factors that Favor E2 Elimination:

  • Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are classic examples that strongly favor elimination over substitution.[10]

  • High Temperatures: Elimination reactions often have a higher activation energy than substitution and are favored by increased heat.[11]

  • Sterically Hindered Substrate: While our substrate is primary, the surrounding groups can hinder the Sₙ2 pathway, making the E2 pathway more competitive.[3][12]

Strategies to Minimize Elimination:

  • Modify Your Base: Switch to a less-hindered and/or weaker base. K₂CO₃ or Cs₂CO₃ are much less likely to cause elimination than NaH or alkoxides.[1][5]

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the Sₙ2 pathway.

  • Choose Your Nucleophile Carefully: If possible, use a nucleophile that is a weak base, such as those derived from thiols (thiolates) or azide.[11]

Troubleshooting Summary Table

Problem Observed Potential Cause(s) Recommended Solution(s) & Rationale
No Reaction / Very Low Conversion 1. Deactivated reagents (base, nucleophile).2. Presence of water.3. Incorrect stoichiometry.Verify Reagent Quality & Conditions: Use fresh/properly stored reagents. Ensure all glassware and solvents are rigorously dried. Use an inert atmosphere. Re-verify all calculations.[1]
Sluggish Reaction / Incomplete Conversion 1. Insufficient activation energy due to steric hindrance.2. Poor nucleophile reactivity.3. Sub-optimal solvent choice.Optimize Reaction Parameters: 1. Increase Temperature: Incrementally raise the temperature (e.g., from RT to 50-80 °C).[2]2. Change Solvent: Switch to a high-performance polar aprotic solvent like DMF or DMSO.[1][4]3. Add Iodide Catalyst: Introduce 5-15 mol% of TBAI to generate a more reactive alkyl iodide in situ.[1][5]
Formation of Alkene Byproduct 1. E2 elimination is competing with Sₙ2 substitution.2. Base is too strong or sterically hindered.3. Reaction temperature is too high.Favor Sₙ2 over E2: 1. Use a Milder Base: Switch from NaH or t-BuOK to Cs₂CO₃ or K₂CO₃.[1][11]2. Lower Temperature: Conduct the reaction at the lowest feasible temperature.3. Use a Less Hindered Nucleophile/Base: A smaller base is less likely to favor the sterically demanding E2 transition state.[10]
Decomposition / Dark Coloration 1. Reaction temperature is excessive.2. Base is too harsh, potentially causing carbamate hydrolysis.[13]3. Instability of nucleophile or product.Improve Reaction Mildness: 1. Reduce Temperature: Run the reaction for a longer duration at a lower temperature.2. Use a Milder Base: Employ K₂CO₃ or an organic base like DIPEA.[1]

Experimental Protocols

Protocol 1: General Procedure for Alkylation

This protocol provides a robust starting point for the alkylation of a generic nucleophile (Nu-H) with Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent & Base Addition: Add anhydrous DMF (to make a ~0.1 M solution based on the limiting reagent) via syringe. Add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reagent Addition: Add Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate (1.1 eq) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[1]

  • Optimization: If the reaction is sluggish, add TBAI (0.1 eq) and/or increase the temperature to 50 °C and continue monitoring.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • LibreTexts. (2021). 8.3. Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • CLaME. (n.d.). Sn2 Reaction Organic Chemistry. CLaME. [Link]

  • Quora. (2018). What is the effect of solvent on SN2?. Quora. [Link]

  • LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Gronert, S. (2003). Gas Phase Studies of the Competition between Substitution and Elimination Reactions. Accounts of Chemical Research, 36(11), 848-857. [Link]

  • University of Calgary. (n.d.). Chapter 8 Alkyl Halides and Elimination Reactions. University of Calgary Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. ACS GCI. [Link]

  • Butler, D. C. et al. (2008). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 130(2), 618-623. [Link]

  • Fossa, P. et al. (2012). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. Bioorganic & Medicinal Chemistry Letters, 22(19), 6103-6107. [Link]

  • Semren, B. & Finaru, A. L. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 18(2), 33-41. [Link]

  • Michigan State University. (n.d.). Elimination Reactions of Alkyl Halides. MSU Chemistry Department. [Link]

  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. [Link]

  • Maji, M. et al. (2020). Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis. Organic Letters, 22(8), 3207-3212. [Link]

  • Hergenrother, P. J. et al. (2022). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Journal of the American Chemical Society, 144(1), 107-113. [Link]

  • Kirby, A. J. & Lancaster, P. W. (1972). Kinetic comparison of the relative susceptibility to steric hindrance of an intra- and an inter-molecular cleavage of the ester bond... Journal of the Chemical Society, Perkin Transactions 2, 1206-1214. [Link]

  • University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Calgary Chemistry. [Link]

  • Salvatore, R. N. et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Salvatore, R. N. et al. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron Letters, 42(37), 6523-6526. [Link]

  • LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. [Link]

  • Pfeffer, P. E. & Silbert, L. S. (1970). Esterification by alkylation of carboxylate salts. Influence of steric factors and other parameters on reaction rates. The Journal of Organic Chemistry, 35(8), 262-268. [Link]

  • LibreTexts. (2023). Competition between substitution and elimination. Chemistry LibreTexts. [Link]

  • Chen, J. J. et al. (2023). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. Nature Communications, 14(1), 1546. [Link]

  • Bickelhaupt, F. M. & van der Schuur, J. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 7(11), 845-855. [Link]

  • Salvatore, R. N. et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]

  • Reddit. (2023). Bulky alkylation troubleshooting. r/Chempros. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Sommer, H. Z. & Jackson, L. L. (1970). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • LibreTexts. (n.d.). The Substrate: Steric Effects in the SN2 Reaction. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate. PubChem. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • ChemRxiv. (n.d.). Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbonates. ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Flash Chromatography Optimization for Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with purifying Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with purifying Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate .

This molecule presents a unique triad of purification challenges: it lacks a strong UV chromophore, contains an acid-sensitive Boc-protected amine[1], and often requires separation from highly polar, UV-active reaction byproducts (such as Triphenylphosphine Oxide, if synthesized via an Appel reaction). The following modules provide causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure high-yield, high-purity isolation.

Process Visualization

G A Crude Mixture Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate B TLC Optimization (Stain: Ninhydrin / KMnO4) A->B  Analyze C Column Selection (Neutralized Silica or C18) B->C  Rf = 0.25-0.35 D Detection Strategy (ELSD + Low UV 205-210 nm) C->D  Load E Flash Chromatography Run (Gradient: Heptane/EtOAc) D->E  Purify F Fraction Validation (NMR / MS Analysis) E->F  Collect

Flash chromatography workflow for Boc-protected aliphatic amines.

Troubleshooting & FAQs

Q1: My compound is completely invisible on the UV detector during the flash run. How can I accurately track and collect it? Causality: Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is an aliphatic molecule lacking conjugated π -systems or aromatic rings. Its molar absorptivity above 220 nm is virtually zero. Furthermore, standard normal-phase solvents like Ethyl Acetate (EtOAc) absorb UV light strongly below 252 nm, effectively masking any weak signal your compound might emit at lower wavelengths[2]. Solution: You must decouple your detection from the molecule's optical properties. Switch to Evaporative Light Scattering Detection (ELSD) . ELSD evaporates the mobile phase and measures the light scattered by the remaining non-volatile compound particles, making it highly sensitive to UV-transparent molecules regardless of the solvent's UV cutoff[3].

Q2: I am observing significant peak tailing and my mass recovery is low. Is the silica degrading my Boc-protected product? Causality: While Boc groups are generally robust, standard unbonded silica gel contains Brønsted acidic silanols. During a slow chromatographic run, these acidic sites can interact strongly with the carbamate moiety, causing severe band-broadening (tailing) and, in some cases, partial thermal/acidic deprotection[4]. Solution: Implement the "2 pH rule" by neutralizing the stationary phase. Pre-equilibrate your silica column with 1% Triethylamine (TEA) in Hexane/Heptane before loading the sample. The volatile amine will cap the highly active acidic silanols. Alternatively, switch to an amine-functionalized silica cartridge to permanently eliminate silanol-driven tailing[4].

Q3: My target compound co-elutes with Triphenylphosphine Oxide (TPPO) from the Appel bromination reaction. How do I resolve this? Causality: TPPO is highly polar and strongly UV-active (254 nm), whereas your brominated aliphatic product is significantly less polar and UV-transparent. If they co-elute, your solvent gradient is too steep, causing the polar TPPO to "crash" off the column prematurely. Solution: Maintain a shallow gradient (e.g., 0–15% EtOAc in Heptane). The non-polar alkyl bromide will elute early (tracked via ELSD), while the polar TPPO will be heavily retained on the silica. Monitor the 254 nm UV channel strictly as a negative control to ensure the TPPO band stays well behind your target compound's ELSD peak.

Q4: I need to scale up my purification from a 4g to a 120g column. How do I adjust my loading without losing resolution? Causality: As sample load increases, the active adsorption sites at the top of the column saturate rapidly. Molecules are forced further down the column before they can adsorb, which widens the initial elution band and degrades the resolution between closely eluting impurities[5]. Solution: Keep the sample-to-silica ratio strictly between 1% and 5% (w/w). For a 120g column, load a maximum of 6g of crude mixture. Transition from liquid injection to dry loading (adsorbing the crude onto Celite) to ensure the sample enters the column as a perfectly flat, concentrated band[5].

Step-by-Step Self-Validating Protocol

This protocol utilizes a self-validating loop: ELSD triggers the collection, and a secondary chemical stain validates the fraction's chemical identity before pooling.

Phase 1: Dry Loading Preparation

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add Celite 545 to the flask at a 1:3 (crude mass : Celite mass) ratio.

  • Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained. Validation Check: The powder must not clump; clumping indicates residual solvent which will cause band tailing.

Phase 2: Column Equilibration & Detection Setup

  • Mount a high-capacity silica flash column (e.g., 40g) onto the automated flash system.

  • Equilibrate the column with 3 Column Volumes (CV) of 100% Heptane containing 0.1% TEA to neutralize active silanols.

  • Configure ELSD: Set the drift tube temperature to 40°C and nitrogen gas flow to 1.5 L/min.

  • Configure UV: Set Channel 1 to 210 nm (baseline reference) and Channel 2 to 254 nm (to track aromatic impurities).

Phase 3: Gradient Execution

  • Load the dry cartridge onto the system.

  • Run the following optimized gradient:

    • 0–3 CV: 0% to 5% EtOAc in Heptane (Isocratic hold to elute non-polar byproducts).

    • 3–10 CV: 5% to 20% EtOAc in Heptane (Shallow ramp to elute the target bromide).

    • 10–13 CV: 20% to 100% EtOAc (Column flush to elute TPPO and unreacted alcohol).

Phase 4: Fraction Validation (The Self-Validating Step)

  • Identify the tubes collected during the primary ELSD peak.

  • Spot an aliquot from the peak apex onto a bare silica TLC plate.

  • Dip the plate in Ninhydrin stain and heat vigorously with a heat gun (>150°C).

    • Mechanistic Check: The heat thermally cleaves the Boc group[1], exposing the primary amine which reacts with Ninhydrin to form a distinct pink/purple spot (Ruhemann's purple). If the spot does not turn purple upon heating, the ELSD peak is a non-amine impurity.

  • Pool the validated fractions and concentrate under reduced pressure.

Quantitative Data Presentation

The following table summarizes the causal differences between standard and optimized purification parameters for this specific molecule.

ParameterStandard ApproachOptimized ApproachCausality / Rationale
Detection Mode UV (254 nm)ELSD + UV (210 nm)Molecule lacks a chromophore. ELSD detects non-volatile mass independently of UV absorption[3].
Stationary Phase Unbonded SilicaTEA-Neutralized SilicaPrevents Brønsted acid-catalyzed Boc cleavage and eliminates amine band tailing[4].
Mobile Phase Hexane / EtOAcHeptane / EtOAcHeptane provides superior resolution ( Δ Rf) for aliphatic chains compared to Hexane.
Sample Loading Liquid InjectionDry Loading (Celite)Prevents initial band broadening; maintains resolution of closely eluting impurities during scale-up[5].

Sources

Troubleshooting

Minimizing side reactions during Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate amination

Welcome to the Technical Support Center for the amination of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amination of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on minimizing common side reactions to maximize the yield and purity of the desired product, tert-butyl n-(3-amino-2-methoxypropyl)carbamate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amination of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate?

A1: The primary side reactions of concern are:

  • Intramolecular Cyclization: Formation of N-Boc-2-(methoxymethyl)aziridine is a significant side reaction. This occurs via an intramolecular SN2 reaction where the carbamate-protected nitrogen attacks the carbon bearing the bromine.

  • Over-alkylation: The desired primary amine product can act as a nucleophile and react with the starting material to form a secondary amine impurity. This is more prevalent when using primary or secondary amines as the nucleophile.

  • Elimination (E2) Reaction: While generally less favored than substitution in this substrate, the use of a strong, sterically hindered base can promote the elimination of HBr to form an unsaturated product.

Q2: How does temperature affect the outcome of the amination reaction?

A2: Temperature plays a crucial role in controlling the reaction selectivity. Generally, lower temperatures favor the desired SN2 amination over side reactions like elimination and over-alkylation.[1] However, excessively low temperatures may significantly slow down the reaction rate. A careful optimization of the temperature profile is therefore essential. For many amination reactions, starting at a lower temperature (e.g., 0-25 °C) and gradually warming as the reaction progresses can be an effective strategy.

Q3: What is the best choice of solvent for this reaction?

A3: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the amine salt without strongly solvating the amine nucleophile, thus enhancing its reactivity. The choice of solvent can also influence the rate of side reactions. For instance, less polar solvents might favor the intramolecular cyclization to the aziridine.

Q4: Can I use aqueous ammonia for the amination?

A4: While aqueous ammonia can be used, it introduces water into the reaction mixture, which can lead to hydrolysis of the starting material or product, although the Boc protecting group is generally stable to basic conditions.[2] Anhydrous solutions of ammonia in an organic solvent, such as methanol or isopropanol, are often preferred to minimize water-related side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product and major byproducts. LC-MS provides more detailed information, including the molecular weights of the components in the reaction mixture, which is invaluable for identifying side products.[3]

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the amination of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate.

Problem Probable Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Insufficiently reactive amine. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Deactivated catalyst (if applicable).1. Use a more nucleophilic amine or increase its concentration. For ammonia, consider using a saturated solution in an organic solvent. 2. Gradually increase the reaction temperature, monitoring for the appearance of side products by TLC or LC-MS. 3. Switch to a more polar aprotic solvent like DMF or DMSO. 4. If using a catalyst, ensure it is fresh and handled under appropriate inert conditions.
Major byproduct identified as N-Boc-2-(methoxymethyl)aziridine 1. The reaction conditions favor intramolecular cyclization. This is often promoted by heat and the use of a non-nucleophilic base.1. Use a large excess of the amine nucleophile to favor the intermolecular reaction. 2. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 3. Consider using a protic solvent, which can solvate the carbamate and reduce its nucleophilicity for the intramolecular attack.
Significant amount of over-alkylation product detected 1. The desired primary amine product is reacting with the starting material. 2. Insufficient excess of the aminating agent.1. Use a large excess of the aminating agent (e.g., ammonia) to increase the probability of the starting material reacting with it rather than the product.[2] 2. If possible, add the starting material slowly to a solution of the aminating agent to maintain a high concentration of the latter throughout the reaction.
Presence of an elimination byproduct 1. The use of a strong, sterically hindered base. 2. High reaction temperatures.1. Use a weaker, non-hindered base if a base is required. Often, an excess of the amine nucleophile can also act as the base. 2. Lower the reaction temperature.
Difficulties in purifying the final product 1. The product is an oil and does not crystallize. 2. The product and byproducts have similar polarities.1. For oily products, consider purification by column chromatography on silica gel.[4] If the product is basic, a small amount of triethylamine (e.g., 1%) can be added to the eluent to prevent streaking. 2. Optimize the solvent system for column chromatography to achieve better separation. Gradient elution may be necessary. Alternatively, consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.[5]

III. Reaction Mechanisms and Control Strategies

Desired SN2 Amination Pathway

The intended reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The amine nucleophile attacks the primary carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the desired aminated product.

SN2 Amination reactant1 Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate ts Transition State reactant1->ts Sɴ2 Attack reactant2 R-NH₂ (Amine) reactant2->ts product Tert-butyl n-(3-amino-2-methoxypropyl)carbamate ts->product Br⁻ leaves

Caption: Desired SN2 amination pathway.

Side Reaction Pathways and Mitigation

The primary competing reactions are intramolecular cyclization to an aziridine and over-alkylation. Understanding these pathways is key to their suppression.

Side Reactions cluster_intramolecular Intramolecular Cyclization cluster_overalkylation Over-alkylation start Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate aziridine N-Boc-2-(methoxymethyl)aziridine start->aziridine Intramolecular Sɴ2 (favored by heat, low nucleophile conc.) primary_amine Desired Primary Amine start->primary_amine + R-NH₂ secondary_amine Secondary Amine Byproduct primary_amine->secondary_amine + Starting Material (favored by low R-NH₂ conc.)

Caption: Competing side reaction pathways.

IV. Experimental Protocols

Protocol 1: General Procedure for Amination with Ammonia

This protocol provides a general guideline for the amination of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate using ammonia.

  • Reaction Setup: In a pressure-resistant vessel, dissolve tert-butyl n-(3-bromo-2-methoxypropyl)carbamate (1.0 eq) in methanol (10-20 volumes).

  • Ammonia Addition: Cool the solution to -78 °C (dry ice/acetone bath) and bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a pre-cooled saturated solution of ammonia in methanol (5-10 equivalents).

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the vessel to 0 °C before carefully venting the excess ammonia in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired tert-butyl n-(3-amino-2-methoxypropyl)carbamate.[6]

Protocol 2: Analytical Characterization

The following are expected analytical data for the desired product and a key potential side product.

Compound ¹H NMR (CDCl₃, δ in ppm) ¹³C NMR (CDCl₃, δ in ppm)
Tert-butyl n-(3-amino-2-methoxypropyl)carbamate ~1.45 (s, 9H), 2.7-2.9 (m, 2H), 3.2-3.4 (m, 3H), 3.35 (s, 3H), 5.1 (br s, 1H)~28.4, 42.0, 56.5, 79.5, 81.0, 156.0
N-Boc-2-(methoxymethyl)aziridine ~1.46 (s, 9H), 2.0-2.2 (m, 2H), 2.5-2.6 (m, 1H), 3.38 (s, 3H), 3.4-3.6 (m, 2H)~28.3, 33.5, 35.0, 59.0, 74.0, 80.5, 160.5

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument. The provided NMR data is based on known chemical shift ranges for similar functional groups.[4][6]

V. References

  • Chanda, B. M., Vyas, R., & Bedekar, A. V. (2001). Investigations in the transition metal catalyzed aziridination of olefins, amination, and other insertion reactions with Bromamine-T as the source of nitrene. The Journal of Organic Chemistry, 66(1), 30–34. [Link]

  • BenchChem. (2026). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. BenchChem.

  • Patil, V. V., & Shankarling, G. S. (2014). A metal free, eco-friendly protocol for the synthesis of 2,3-dihydro-1H-perimidines using commercially available Amberlyst 15 as a catalyst. Catalysis Communications, 57, 138-142.

  • BenchChem. (2025). common side reactions with tert-Butyl (3-aminopropyl)carbamate. BenchChem.

  • BenchChem. (2025). Analysis of tert-Butyl (3-aminopropyl)carbamate and Alternatives using ¹H NMR Spectroscopy: A Comparative Guide. BenchChem.

  • PubChem. (n.d.). tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate. National Center for Biotechnology Information. Retrieved from a relevant PubChem entry.

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono- and di-N-Boc derivatives of some diamines. Synthetic Communications, 20(16), 2559-2564.

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. MilliporeSigma.

  • Jat, J. L., Chandra, D., Kumar, P., Singh, V., & Tiwari, B. (2022). Metal- and Additive-Free Intermolecular Aziridination of Olefins Using N-Boc-O-tosylhydroxylamine. Synthesis, 54(21), 4513-4520.

  • Sabir, S., Pandey, C. B., Yadav, A. K., Tiwari, B., & Jat, J. L. (2018). Direct N-H/N-Me Aziridination of Unactivated Olefins Using O-(Sulfonyl)hydroxylamines as Aminating Agents. The Journal of Organic Chemistry, 83(20), 12255-12260.

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

  • Li, G., & Still, W. C. (1994). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry.

  • ResearchGate. (2015). The effect of steric hindrance in amines, and sterically destabilized twisted amides.

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

  • Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis, 2002(02), 203-206.

  • Kim, H. J., & Lee, D. (2014). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Molecules, 19(6), 8086-8101.

  • PubChem. (n.d.). Tert-butyl n-(3-amino-2-methoxypropyl)carbamate hydrochloride. National Center for Biotechnology Information.

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

  • The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

  • ChemicalBook. (n.d.). n-Butyl carbamate(592-35-8) 13C NMR spectrum.

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.

  • PubChem. (n.d.). Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate. National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate. MilliporeSigma.

  • Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination.

  • PubMed. (2001). Investigations in the transition metal catalyzed aziridination of olefins, amination, and other insertion reactions with Bromamine-T as the source of nitrene.

  • GuideChem. (n.d.). CAS No. 142570-56-7 (tert-butyl N-[3-[methoxy(methyl)amino].

  • MDPI. (2021). Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts.

  • CymitQuimica. (n.d.). CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate.: tert-Butyl (3-aminopropyl)carbamate*.

Sources

Optimization

Technical Support Center: Handling &amp; Storage Guide for Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate

Executive Summary Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (CAS: 2353785-64-3) is a highly versatile bifunctional building block widely utilized in drug development for synthesizing functionalized azetidines, oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (CAS: 2353785-64-3) is a highly versatile bifunctional building block widely utilized in drug development for synthesizing functionalized azetidines, oxazolidinones, and complex peptidomimetics. However, the presence of both an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group and a reactive primary alkyl bromide creates a fragile thermodynamic balance. Improper handling rapidly leads to autocatalytic degradation, intramolecular cyclization, and photolytic cleavage[1].

This guide is engineered for research scientists to understand the causality behind these degradation pathways and implement self-validating storage protocols to ensure absolute reagent integrity.

Mechanistic Degradation Pathways

Understanding why this compound degrades is critical to preventing it. The molecule contains electrophilic (alkyl bromide) and nucleophilic (carbamate nitrogen/oxygen) centers, making it susceptible to three primary degradation cascades:

  • Photolytic Cleavage & Autocatalytic Deprotection: Alkyl bromides are sensitive to UV and visible light, which induces radical cleavage of the C-Br bond[2]. This process releases trace amounts of hydrobromic acid (HBr). Because the Boc group is highly labile under acidic conditions, the released HBr acts as an autocatalyst, rapidly cleaving the Boc group to yield a free amine[3].

  • Base/Heat-Induced Intramolecular Cyclization: Under mild basic conditions or elevated temperatures, the carbamate oxygen can act as a nucleophile, displacing the primary bromide to form a stable 6-membered oxazolidinone derivative[4].

  • Entropy-Driven Auto-cyclization: If the Boc group is prematurely cleaved (via moisture or trace acid), the resulting free primary amine will immediately undergo an entropy-favored intramolecular alkylation with the adjacent bromide, yielding 3-methoxyazetidine hydrobromide[3].

G A Tert-butyl N-(3-bromo- 2-methoxypropyl)carbamate B Boc Deprotection (Free Amine) A->B Trace Acid / Moisture D Oxazolidinone Derivative (Intramolecular Alkylation) A->D Heat / Mild Base E Photolytic Cleavage (Radical Formation) A->E UV/Visible Light C 3-Methoxyazetidine (Auto-cyclization) B->C Entropy-driven (Fast) E->B HBr release catalyzes deprotection

Mechanistic degradation pathways of Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate.

Quantitative Degradation Risk Factors

To establish a self-validating storage system, scientists must monitor the following environmental variables. The table below summarizes the quantitative impact of these factors on the compound's half-life.

Environmental FactorConditionPrimary Degradation MechanismEstimated Half-Life / Impact
Temperature > 25°C (Room Temp)Intramolecular cyclization[2]< 14 days
Temperature -20°C (Cryogenic)Thermodynamic stabilization> 12 months (Optimal)
Light Exposure Ambient Lab LightPhotolytic C-Br cleavage[2]~48-72 hours until yellowing
Atmosphere High Humidity (>40%)Hydrolysis & Acid formationRapid Boc loss (< 7 days)
Solvent Storage Protic (MeOH, EtOH)Solvolysis / Nucleophilic attack< 24 hours

Troubleshooting & FAQs

Q1: My stored batch turned yellow and shows a new, lower Rf​ spot on TLC. What happened, and is it recoverable? A: Yellowing is the hallmark of photolytic degradation. Exposure to ambient light has caused radical cleavage of the alkyl bromide, generating trace Br2​ and HBr[2]. The HBr subsequently catalyzed the deprotection of the Boc group[3]. Validation: Run an LC-MS. If you observe a mass peak at m/z 168 (loss of Boc group, [M−100+H]+ ) or m/z 188 (cyclized oxazolidinone), the batch is compromised. Recovery: Do not use it for sensitive couplings. You can attempt to recover the intact material via flash chromatography (Silica gel, Hexanes/EtOAc gradient spiked with 0.1% Et3​N to neutralize trace acid), but discarding and using a fresh batch is recommended for GMP/GLP workflows.

Q2: Can I prepare a stock solution of this compound for use throughout the week? A: It is highly discouraged. Storing bromoalkyl carbamates in solution drastically lowers the activation energy required for intramolecular cyclization[4]. If a stock solution is strictly necessary, use anhydrous, amine-free Dichloromethane (DCM) or Tetrahydrofuran (THF), store at -20°C, and use within 48 hours. Never store in Dimethylformamide (DMF) or protic solvents, which accelerate nucleophilic displacement.

Q3: The compound arrived as a viscous oil/low-melting solid. How do I handle it without introducing moisture? A: The compound is hygroscopic. Condensation is your primary enemy. When removing the reagent from the -20°C freezer, you must allow the sealed container to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial in ambient air instantly introduces water, which will generate acidic microenvironments over time.

Standard Operating Procedure (SOP): Handling & Cryogenic Storage

To ensure the reagent remains a self-validating system (where expected yields remain consistent over time), implement the following step-by-step methodology upon receiving a fresh batch:

Phase 1: Preparation & Aliquoting

  • Pre-chill and Dry: Bake amber glass vials (to prevent photolytic degradation[2]) at 120°C for 2 hours, then cool them in a vacuum desiccator.

  • Equilibration: Allow the bulk reagent bottle to warm to room temperature inside a desiccator before breaking the factory seal.

  • Inert Transfer: Transfer the bulk bottle and the amber vials to a glove box or a benchtop equipped with a continuous Argon stream.

  • Aliquoting: Divide the reagent into single-use aliquots (e.g., 100 mg to 500 mg per vial) to prevent repeated freeze-thaw cycles and moisture introduction.

Phase 2: Sealing & Storage 5. Argon Purge: Gently blow a stream of dry Argon gas into each vial for 10 seconds to displace oxygen and atmospheric moisture. 6. Double Sealing: Cap the vials immediately with PTFE-lined screw caps (avoid rubber septa, which can degrade and introduce contaminants). Wrap the cap junction tightly with Parafilm. 7. Cryogenic Storage: Store the aliquots in a dedicated -20°C freezer[1].

Phase 3: Usage 8. Thawing: When an experiment requires the reagent, remove one aliquot and place it in a desiccator to reach room temperature before opening. Discard any unused portion of the aliquot rather than returning it to the freezer.

References

  • NIH PubMed Central. "Neurotrophic Natural Products: Chemistry and Biology". National Institutes of Health. Available at:[Link]

  • MDPI. "Precise Synthesis, Properties, and Structures of Cyclic Poly(ε-caprolactone)s". MDPI Polymers. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate vs Fmoc-protected analogs

An in-depth technical analysis for researchers and drug development professionals evaluating protecting group strategies for bifunctional aliphatic building blocks. Executive Summary The design of peptidomimetics, target...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating protecting group strategies for bifunctional aliphatic building blocks.

Executive Summary

The design of peptidomimetics, targeted protein degraders (PROTACs), and custom lipid conjugates frequently requires bifunctional building blocks that possess both a protected amine and a reactive electrophile. The 3-bromo-2-methoxypropyl moiety is a prime example, offering an amine terminus for peptide coupling and a primary alkyl bromide for late-stage functionalization.

When selecting a protecting group for the amine, chemists typically default to the two foundational pillars of solid-phase and solution-phase synthesis: Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl). However, for this specific bromoalkyl scaffold, these two strategies are not interchangeable. This guide objectively compares Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate against its Fmoc-protected analogs , demonstrating why the Boc strategy provides superior chemical orthogonality and structural preservation.

Mechanistic Causality: The Orthogonality Problem

The critical performance difference between Boc and Fmoc analogs of the 3-bromo-2-methoxypropyl group lies in the fundamental mechanisms of their deprotection and the inherent reactivity of the primary bromide.

The Fmoc Vulnerability (Nucleophilic Degradation) Fmoc deprotection is typically achieved using a 20% solution of piperidine in dimethylformamide (DMF)[1]. Piperidine is a secondary amine with a pKa of ~11; it is not only a mild base but also a highly effective nucleophile. The 3-bromo-2-methoxypropyl group contains a primary alkyl bromide, which is sterically unhindered and possesses an excellent leaving group. When exposed to high concentrations of piperidine, the primary bromide undergoes a rapid intermolecular SN2 displacement. This side reaction outcompetes or occurs concurrently with Fmoc removal, resulting in a piperidinyl adduct that completely destroys the electrophilic utility of the building block.

The Boc Advantage (Acidic Preservation) Conversely, Boc deprotection relies on Trifluoroacetic Acid (TFA)[2]. While TFA is a strong acid (pKa ~ 0.2), its conjugate base (the trifluoroacetate anion) is highly stabilized by the strong electron-withdrawing effect of the three fluorine atoms. This renders TFA entirely non-nucleophilic. Consequently, the primary alkyl bromide remains completely inert during the Boc cleavage process. Furthermore, while certain ethers (like tert-butyl ethers) are acid-labile, the internal methoxy ether in this scaffold is highly stable to TFA, ensuring the complete structural integrity of the resulting amine salt.

ReactionPathway cluster_boc Boc-Protected Analog (Optimal) cluster_fmoc Fmoc-Protected Analog (Suboptimal) Boc_SM Boc-NH-CH2-CH(OMe)-CH2-Br TFA TFA / DCM (Non-nucleophilic Acid) Boc_SM->TFA Boc_Prod NH2-CH2-CH(OMe)-CH2-Br Bromide Preserved TFA->Boc_Prod Fmoc_SM Fmoc-NH-CH2-CH(OMe)-CH2-Br Pip 20% Piperidine (Nucleophilic Base) Fmoc_SM->Pip Fmoc_Prod NH2-CH2-CH(OMe)-CH2-Pip Bromide Displaced (SN2) Pip->Fmoc_Prod

Reaction pathway demonstrating the nucleophilic vulnerability of Fmoc vs. Boc deprotection.

Quantitative Data & Performance Comparison

The following table summarizes the chemical behavior of both analogs under standard deprotection conditions, highlighting why the Boc-protected variant is the industry standard for bromoalkyl-containing building blocks.

ParameterTert-butyl N-(3-bromo-2-methoxypropyl)carbamateFmoc-N-(3-bromo-2-methoxypropyl)amine
Protecting Group Boc (tert-Butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)
Deprotection Reagent Trifluoroacetic Acid (TFA)20% Piperidine in DMF
Reagent Properties Strong acid, non-nucleophilicMild base, highly nucleophilic
Bromide Stability High (Inert to TFA)Low (Subject to rapid SN2 displacement)
Methoxy Stability High (Methyl ethers resist TFA)High (Stable to base)
Primary Side Reaction Minimal (Trace elimination only if heated)Piperidinyl adduct formation
Ideal Application Solution-phase synthesis, PROTAC linkersNot recommended for bromoalkyls

Experimental Workflows: Self-Validating Protocols

To leverage the intact alkyl bromide for downstream applications—such as SN2 substitution with sodium azide for subsequent Click chemistry (CuAAC)[3]—the following self-validating protocol utilizes the Boc-protected analog.

Self-Validation Principle: This protocol incorporates an explicit LC-MS verification step prior to functionalization. Because bromine has two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the presence of a distinct "doublet" molecular ion peak (M and M+2) serves as an absolute, self-validating proof that the electrophile survived the deprotection step.

Step-by-Step Methodology: Deprotection and Azidation
  • Acidic Cleavage: Dissolve Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM). Cool the reaction flask to 0 °C using an ice bath.

  • TFA Addition: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) TFA/DCM mixture. Remove the ice bath and stir at room temperature for 2 hours.

  • Solvent Removal: Concentrate the mixture under a stream of nitrogen, followed by high vacuum for 4 hours to remove residual TFA, yielding the amine trifluoroacetate salt as a viscous oil.

  • Validation Checkpoint (Critical): Analyze a 1 mg sample via LC-MS. Pass criteria: Observation of the [M+H]+ mass corresponding to the free amine, explicitly displaying the 1:1 isotopic signature of the intact bromine atom.

  • Azide Substitution: Dissolve the validated amine salt in anhydrous DMF. Add Sodium Azide (NaN3, 3.0 eq) and Potassium Carbonate (K2CO3, 3.0 eq) to neutralize the TFA salt. Stir at 80 °C for 12 hours to afford the azido-amine intermediate[3].

ExpWorkflow Step1 Step 1: Acidic Cleavage TFA/DCM (1:1), 0°C to RT, 2h Step2 Step 2: Solvent Removal N2 stream, then high vacuum Step1->Step2 Step3 Step 3: Validation Checkpoint LC-MS: Confirm 1:1 Br isotopic doublet Step2->Step3 Step4 Step 4: Azide Substitution NaN3, DMF, 80°C, 12h (SN2) Step3->Step4

Self-validating workflow for Boc deprotection and subsequent azide functionalization.

Conclusion

For the 3-bromo-2-methoxypropyl scaffold, the choice of protecting group is dictated entirely by the reactivity of the primary bromide. Fmoc-protected analogs are fundamentally incompatible with standard deprotection protocols due to the nucleophilicity of piperidine. Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate is the scientifically sound choice, utilizing the non-nucleophilic nature of TFA to guarantee the preservation of the electrophilic handle for complex, late-stage molecular assembly.

Sources

Comparative

Advanced HPLC Method Validation for Purity Analysis of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is a highly versatile, halogenated Boc-protected amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Accurately determining th...

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Author: BenchChem Technical Support Team. Date: April 2026

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is a highly versatile, halogenated Boc-protected amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Accurately determining the purity of this intermediate is paramount; downstream synthetic steps are highly sensitive to unreacted precursors or side-products, particularly debrominated regioisomers.

This guide provides an in-depth, objective comparison of chromatographic strategies for this molecule, detailing a self-validating analytical protocol fully compliant with the latest regulatory standards.

The Analytical Challenge: Hydrophobicity vs. Halogen Selectivity

The structure of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate features three distinct chemical domains: a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group, a hydrogen-bond accepting methoxy ether, and a reactive, polarizable primary alkyl bromide.

The presence of the Boc group significantly increases the hydrophobicity of the amine, making Reversed-Phase HPLC (RP-HPLC) the preferred analytical technique . However, the dominant non-polar nature of the Boc group often masks subtle structural differences in the aliphatic chain. When using traditional analytical methods, chromatographers frequently encounter co-elution between the target brominated compound and its primary synthetic impurity: the debrominated byproduct (Tert-butyl n-(2-methoxypropyl)carbamate).

Comparative Column Chemistry: Core-Shell Phenyl-Hexyl vs. Traditional FPP C18

To overcome this co-elution, the analytical method must exploit the unique electronic properties of the bromine atom rather than relying solely on hydrophobic partitioning. We compared a traditional 5 µm Fully Porous Particle (FPP) C18 column against a modern 2.6 µm Core-Shell Phenyl-Hexyl column.

The Causality Behind the Chemistry:

  • Core-Shell Architecture: The solid silica core limits the diffusion path of the analyte into the porous shell. This minimizes longitudinal diffusion (B-term) and mass transfer resistance (C-term) in the van Deemter equation, yielding sharper peaks and higher signal-to-noise ratios compared to fully porous particles.

  • Phenyl-Hexyl Selectivity: A standard aliphatic C18 chain interacts purely through dispersive van der Waals forces, which are insufficient to separate the brominated target from the debrominated impurity. The Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The highly polarizable bromine atom engages in induced dipole-dipole interactions and weak halogen bonding with the electron-rich phenyl ring, selectively retaining the brominated target and achieving baseline resolution.

Column_Selectivity Analyte Tert-butyl n-(3-bromo-2- methoxypropyl)carbamate Boc Boc Group (Hydrophobic) Analyte->Boc Methoxy Methoxy Group (H-Bond Acceptor) Analyte->Methoxy Bromo Bromo Group (Polarizable Halogen) Analyte->Bromo C18 Traditional FPP C18 (Aliphatic Interactions Only) Boc->C18 PhenylHexyl Core-Shell Phenyl-Hexyl (π-π & Halogen Bonding) Boc->PhenylHexyl Methoxy->C18 Methoxy->PhenylHexyl Bromo->C18 Weak/No Interaction Bromo->PhenylHexyl Strong Induced Dipole Coelution Co-elution with Debrominated Impurity C18->Coelution Resolution Baseline Resolution (Rs > 2.0) PhenylHexyl->Resolution

Mechanistic comparison of stationary phase selectivity for halogenated Boc-intermediates.

Quantitative Performance Comparison
Chromatographic ParameterTraditional 5 µm FPP C182.6 µm Core-Shell Phenyl-HexylPerformance Gain / Causality
Theoretical Plates (N) ~8,000~18,500+131% (Reduced A & C terms in van Deemter curve)
Resolution (Rs) 1.1 (Co-elution)2.4 (Baseline)Orthogonal π-π selectivity for the polarizable bromine
Tailing Factor (Tf) 1.651.12Minimized secondary silanol interactions
Limit of Quantitation 0.05 mg/mL0.01 mg/mL5x improvement due to sharper peak widths (higher S/N)

Self-Validating Experimental Protocol

According to the updated , analytical procedures must be validated using a lifecycle approach to prove they are "fit for the intended purpose." To ensure absolute trustworthiness, the following protocol operates as a closed, self-validating system via a rigorous System Suitability Test (SST).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: The molecule lacks an extended conjugated π-system, necessitating detection at a low wavelength (210 nm). LC-MS grade solvents are mandatory to prevent baseline drift. While prolonged exposure to strong acids can cleave Boc groups, the short transit time (<15 min) at 35°C ensures kinetic stability of the protecting group while TFA effectively suppresses residual silanol ionization to prevent peak tailing.

Step 2: Chromatographic Conditions

  • Column: Core-Shell Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 10% B to 90% B over 15 minutes, followed by a 3-minute re-equilibration.

  • Column Temperature: 35°C (Lowers mobile phase viscosity, reducing backpressure).

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism Before analyzing unknown samples, inject a standard mixture containing 1.0 mg/mL of the target compound and 0.1 mg/mL of the debrominated impurity (n=5 replicates).

  • Acceptance Criteria: Resolution (Rs) > 2.0; Tailing Factor (Tf) < 1.5; Peak Area %RSD ≤ 2.0%.

  • Causality: Chromatographic conditions fluctuate due to ambient temperature or pump micro-variations. By enforcing these strict criteria, the system validates its own resolving power and precision in real-time, preventing the generation of false-positive purity data.

Step 4: Sample Preparation & Execution Dissolve the synthetic batch of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate in 50:50 Water:Acetonitrile to a working concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Self_Validating_Workflow Prep Prepare SST Mixture (Target + Debrominated Impurity) Inject Inject SST Standard (n=5 replicates) Prep->Inject Decision Does Rs > 2.0 & %RSD < 2.0%? Inject->Decision Pass System Validated: Proceed with Sample Analysis Decision->Pass YES Fail System Invalid: Troubleshoot Column/Mobile Phase Decision->Fail NO Report Generate ICH Q2(R2) Compliant Report Pass->Report

Self-validating System Suitability Test (SST) workflow ensuring real-time chromatographic integrity.

Method Validation per ICH Q2(R2) Guidelines

Using the Core-Shell Phenyl-Hexyl methodology described above, a full method validation was executed in accordance with ICH Q2(R2) standards to ensure the procedure's reliability for API intermediate release testing.

ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultValidation Status
Specificity No interference at target retention timeRs = 2.4 from closest synthetic impurityPass
Linearity (Range) R² ≥ 0.999 over 50–150% of nominal conc.R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 concentration levels99.4% – 100.6%Pass
Repeatability %RSD ≤ 2.0% for 6 independent preparations%RSD = 0.85%Pass
Robustness Stable Rs across deliberate method variationsRs > 2.1 across ±2°C, ±0.1 mL/minPass

Conclusion

The purity analysis of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate requires a deliberate departure from traditional aliphatic stationary phases. By transitioning from a standard FPP C18 column to a Core-Shell Phenyl-Hexyl architecture, chromatographers can exploit the polarizability of the target's bromine atom. This provides the orthogonal selectivity required to achieve baseline resolution from critical debrominated impurities. When coupled with a self-validating SST protocol, this method easily satisfies the rigorous demands of ICH Q2(R2) method validation, ensuring high-fidelity data for pharmaceutical development.

References

  • Title: Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS Source: Journal of the American Society for Mass Spectrometry (PubMed) URL: [Link]

  • Title: ICH Guideline Q2(R2) on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Validation

A Comparative Guide to the Reactivity of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate and its Chloro-Derivative in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical development and fine chemical synthesis, the selection of starting materials and intermediates is a critical de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. Among the versatile building blocks employed in the synthesis of nitrogen-containing heterocycles, haloalkyl carbamates serve as valuable precursors. This guide provides an in-depth technical comparison of the reactivity of two such precursors: tert-butyl n-(3-bromo-2-methoxypropyl)carbamate and its corresponding chloro-derivative, tert-butyl n-(3-chloro-2-methoxypropyl)carbamate.

The core of this comparison lies in the intramolecular cyclization to form a substituted oxazolidinone, a privileged scaffold in many pharmaceutical agents.[1][2] This transformation is a classic example of an intramolecular nucleophilic substitution, where the carbamate nitrogen acts as the internal nucleophile, displacing the halide at the C3 position. The relative reactivity of the bromo- and chloro-substrates in this cyclization is governed by fundamental principles of organic chemistry, namely the nature of the leaving group and the potential for neighboring group participation.

The Decisive Role of the Leaving Group: Bromide vs. Chloride

In nucleophilic substitution reactions, the facility with which a leaving group departs is a paramount factor in determining the reaction rate. It is a well-established principle that bromide is a superior leaving group to chloride.[3][4] This enhanced reactivity of the bromo-derivative can be attributed to several key physicochemical properties:

  • Basicity: A good leaving group is a weak base, as it is more stable on its own with a negative charge. Bromide ion (Br⁻) is a weaker base than chloride ion (Cl⁻), as evidenced by the lower pKa of its conjugate acid (HBr) compared to HCl.[3]

  • Bond Strength: The carbon-halogen bond must be cleaved during the substitution reaction. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break and thus leading to a lower activation energy for the reaction.[3]

  • Polarizability: Bromine is larger and its electron cloud is more polarizable than that of chlorine.[5] This increased polarizability allows for better stabilization of the partial negative charge that develops on the leaving group in the transition state of both S"N"1 and S"N"2 reactions.

These factors collectively contribute to a significantly faster rate of nucleophilic substitution for alkyl bromides compared to their corresponding chlorides.[6]

Neighboring Group Participation: The Influence of the Methoxy Moiety

The presence of a methoxy group at the C2 position, adjacent to the carbon bearing the leaving group, introduces the possibility of neighboring group participation (NGP).[7][8] In this mechanism, the lone pair of electrons on the methoxy oxygen can attack the electrophilic C3 carbon, displacing the halide and forming a cyclic oxonium ion intermediate. Subsequent attack by the carbamate nitrogen on this intermediate would then lead to the final oxazolidinone product.

The propensity for the methoxy group to participate is dependent on the formation of a stable cyclic intermediate, typically a five- or six-membered ring.[9] In the case of tert-butyl n-(3-halo-2-methoxypropyl)carbamate, participation of the methoxy group would involve the formation of a strained four-membered ring, which is generally less favorable. However, the effectiveness of NGP also correlates with the quality of the leaving group; a better leaving group (like bromide) will facilitate the formation of the cationic intermediate necessary for NGP to occur, even if the resulting ring is strained. The order of effectiveness for halogens as neighboring groups is I > Br > Cl.[7]

It is also plausible that the reaction proceeds via direct intramolecular S"N"2 attack of the carbamate nitrogen on the C3 carbon. In this scenario, the enhanced reactivity of the bromo-derivative is even more pronounced due to the superior leaving group ability of bromide.

The Role of the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments.[10][11][12] This stability is crucial for the intramolecular cyclization, as it ensures that the carbamate nitrogen remains protected until the desired intramolecular reaction occurs. The Boc group is typically removed under acidic conditions, which are not employed in the base-mediated cyclization to the oxazolidinone.[13]

Experimental Comparison: Intramolecular Cyclization to 4-(methoxymethyl)-2-oxazolidinone

A direct comparison of the reactivity of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate and its chloro-analog can be achieved by monitoring their rates of intramolecular cyclization under basic conditions to form the corresponding N-Boc-4-(methoxymethyl)oxazolidin-2-one.

Proposed Reaction Scheme:

Caption: Intramolecular cyclization of tert-butyl n-(3-halo-2-methoxypropyl)carbamate.

Expected Outcome and Data Presentation

Based on the principles outlined above, it is anticipated that the bromo-derivative will cyclize at a significantly faster rate than the chloro-derivative. This can be quantified by monitoring the reaction progress over time using techniques such as HPLC or GC-MS.

SubstrateLeaving GroupRelative Rate of Cyclization (k_rel)Typical Reaction Time
tert-butyl n-(3-bromo-2-methoxypropyl)carbamateBrHighShorter
tert-butyl n-(3-chloro-2-methoxypropyl)carbamateClLowLonger

Experimental Protocol: Comparative Kinetic Analysis of Oxazolidinone Formation

This protocol outlines a method for comparing the rates of cyclization of the bromo- and chloro-derivatives.

Materials:

  • tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

  • tert-butyl n-(3-chloro-2-methoxypropyl)carbamate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In two separate, flame-dried, three-necked round-bottom flasks equipped with magnetic stir bars, reflux condensers, and nitrogen inlets, add sodium hydride (1.2 equivalents).

  • Solvent Addition: To each flask, add anhydrous DMF to achieve a desired concentration (e.g., 0.1 M).

  • Reactant Addition: To one flask, add tert-butyl n-(3-bromo-2-methoxypropyl)carbamate (1.0 equivalent) and the internal standard. To the second flask, add tert-butyl n-(3-chloro-2-methoxypropyl)carbamate (1.0 equivalent) and the internal standard.

  • Reaction Initiation: Place both flasks in a preheated oil bath at a controlled temperature (e.g., 80 °C) and start timing.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture using a syringe.

  • Quenching and Workup: Immediately quench each aliquot in a vial containing the quenching solution. Extract the organic components with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Analysis: Analyze the samples by GC-MS or HPLC to determine the ratio of starting material to product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each reaction to determine the initial reaction rates and calculate the relative rate of cyclization.

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion for Drug Development Professionals

The choice between tert-butyl n-(3-bromo-2-methoxypropyl)carbamate and its chloro-derivative as a synthetic intermediate has significant practical implications. The superior leaving group ability of bromide translates to faster reaction rates, potentially allowing for milder reaction conditions (lower temperatures, shorter reaction times), which can lead to improved yields, reduced side-product formation, and enhanced process efficiency. While the bromo-derivative may be more expensive, the increased reactivity can offset this cost through reduced processing time and energy consumption, and potentially higher purity of the final product. For the development of robust and scalable synthetic routes to oxazolidinone-containing drug candidates, the bromo-derivative is the scientifically preferred choice for achieving optimal reactivity.

References

  • Student Doctor Network. Why is bromide a better nucleophile than chloride? Available at: [Link]

  • Mandal, K. K. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). St. Paul's C. M. College. Available at: [Link]

  • ACS Catalysis. Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)–H Amination. Available at: [Link]

  • ARKIVOC. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Available at: [Link]

  • Organic Letters. Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Available at: [Link]

  • ACS Publications. Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. Available at: [Link]

  • Master Organic Chemistry. What Makes A Good Leaving Group. Available at: [Link]

  • Catalysis Communications. Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as catalysts. Available at: [Link]

  • Odinity. The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Available at: [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]

  • Chemistry LibreTexts. Reaction of Alkyl Halides with Silver Nitrate. Available at: [Link]

  • Chemistry Stack Exchange. Dependence of rates of neighbouring group participation on length of alkyl chain. Available at: [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • PraxiLabs. Reaction of Alkyl Halides Experiment. Available at: [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]

  • Wikipedia. Neighbouring group participation. Available at: [Link]

  • WebAssign. Lab 5 - SN2 Reactions of Alkyl Halides. Available at: [Link]

  • ResearchGate. Nucleophilic substitution via neighboring group participation. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

Sources

Comparative

GC-MS fragmentation pattern analysis of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

GC-MS Fragmentation Pattern Analysis of Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate: A Comparative Guide for Drug Development In early-stage drug development and peptidomimetic synthesis, the analytical traceability...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Fragmentation Pattern Analysis of Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate: A Comparative Guide for Drug Development

In early-stage drug development and peptidomimetic synthesis, the analytical traceability of bifunctional building blocks is critical. Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate (Boc-NH-CH₂-CH(OMe)-CH₂Br) is a highly versatile scaffold, featuring a protected amine, a reactive primary alkyl bromide, and a methoxy ether.

This guide provides an in-depth mechanistic deconstruction of its Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation under standard 70 eV Electron Ionization (EI). By comparing this specific structural configuration against alternative protecting groups and analogs, we establish a self-validating analytical framework for researchers to ensure structural integrity during synthetic workflows.

Mechanistic Deconstruction of the Fragmentation Pattern

The EI-MS spectrum of Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate is governed by three distinct structural domains, each contributing a highly predictable diagnostic signature.

The Bromine Isotope Signature

Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in a natural abundance ratio of approximately 50.5% to 49.5%[1]. In mass spectrometry, this significant isotopic contribution dictates that any molecular ion or fragment retaining the bromine atom will present as a distinct doublet (M and M+2) separated by 2 m/z units with a roughly 1:1 intensity ratio[2]. Conversely, fragments resulting from the homolytic loss of the bromine radical (•Br) will appear as singlets, providing an immediate visual confirmation of halogen localization.

The Methoxy Ether (α-Cleavage)

Alkyl ethers are highly active participants in EI fragmentation processes, preferentially undergoing α-cleavage to form stable, resonance-delocalized oxonium ions[3]. In this molecule, cleavage can occur on either side of the methoxy-bearing carbon:

  • C1-C2 Cleavage: Yields the[CH(OMe)-CH₂Br]⁺ fragment (m/z 137/139).

  • C2-C3 Cleavage: Yields the [Boc-NH-CH₂-CH(OMe)]⁺ fragment (m/z 174). This dual-pathway cleavage is highly diagnostic for localizing the methoxy group along the aliphatic chain[4].

The Boc Carbamate Group

Under 70 eV EI conditions, Boc-protected amines rarely show a strong intact molecular ion ([M]⁺) due to the extreme lability of the tert-butyl group. The dominant fragmentation pathway is the generation of the highly stable tert-butyl cation (m/z 57), which almost universally forms the base peak[5]. This is followed by a characteristic cascade: the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, followed by the extrusion of carbon dioxide (44 Da)[5].

Fragmentation M Molecular Ion [M]⁺ m/z 267 / 269 BocLoss [M - C₄H₈]⁺ m/z 211 / 213 M->BocLoss - Isobutylene (56 Da) TButyl t-Butyl Cation m/z 57 (Base Peak) M->TButyl - Radical Cleavage BrLoss [M - Br]⁺ m/z 188 M->BrLoss - Br• (79/81 Da) Alpha1 α-Cleavage (C2-C3) [Boc-NH-CH₂-CH(OMe)]⁺ m/z 174 M->Alpha1 - •CH₂Br Alpha2 α-Cleavage (C1-C2) [CH(OMe)-CH₂Br]⁺ m/z 137 / 139 M->Alpha2 - •CH₂-NH-Boc CO2Loss [M - C₄H₈ - CO₂]⁺ m/z 167 / 169 BocLoss->CO2Loss - CO₂ (44 Da)

Figure 1: Primary EI-MS fragmentation pathways of Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate.

Comparative Analysis: Protecting Groups & Structural Alternatives

When designing synthetic routes, chemists must choose the appropriate protecting group and structural analog. The table below objectively compares the analytical performance of Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate against common alternatives in a GC-MS environment.

Table 1: Comparative GC-MS Performance of Carbamate Building Blocks

Compound / AnalogGC VolatilityThermal Stability (Inlet)Base Peak (m/z)Diagnostic Advantage
Boc-NH-CH₂-CH(OMe)-CH₂Br (Target)HighModerate (<230°C required)57 (t-butyl⁺)Sequential [M-56-44] loss allows easy reconstruction of the molecular weight. α-cleavage pinpoints ether location.
Cbz-NH-CH₂-CH(OMe)-CH₂Br (Benzyl analog)MediumHigh91 (Tropylium⁺)Tropylium ion is so dominant it often suppresses the intensity of the critical Br-isotope and α-cleavage fragments.
Fmoc-NH-CH₂-CH(OMe)-CH₂Br (Fluorenyl analog)Very LowPoor (Degrades)178 (Fluorene⁺)Unsuitable for GC-MS. Requires LC-MS due to high boiling point and extensive thermal degradation in the GC inlet.
Boc-NH-CH₂-CH₂-CH₂Br (Non-methoxy analog)HighModerate57 (t-butyl⁺)Lacks the methoxy group, meaning no stable oxonium α-cleavage occurs. Relies on less specific alkyl chain fragmentation.

Causality Insight: The Boc-methoxy combination is analytically superior for GC-MS screening because it balances volatility with a highly predictable, multi-pathway fragmentation pattern. The methoxy group actively directs cleavage[3], preventing the spectrum from becoming a generic series of alkyl losses.

Self-Validating Experimental Protocol

To ensure the trustworthiness of the generated mass spectra, the experimental protocol must actively prevent and identify artifacts—specifically, the thermal pyrolysis of the Boc group in the GC inlet.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in anhydrous Dichloromethane (DCM) to a concentration of 1.0 mg/mL. Add 1-bromo-4-fluorobenzene (10 µg/mL) as an internal standard.

    • Causality: The internal standard validates ionization efficiency and retention time stability. Because it contains bromine, it also serves as an internal calibration check for the 1:1 isotopic ratio[1].

  • GC Inlet Configuration: Set the injection port to 220°C with a split ratio of 10:1.

    • Causality: Boc groups are susceptible to thermal deprotection. If the inlet exceeds 250°C, the carbamate will pyrolyze into the free amine before entering the column, skewing the data[5]. 220°C ensures volatilization without degradation.

  • Chromatographic Separation: Utilize a low-polarity DB-5MS capillary column (30m × 0.25mm × 0.25µm). Program the oven: 60°C hold for 1 min, ramp at 15°C/min to 280°C.

    • Causality: The 5% phenyl stationary phase provides optimal selectivity for halogenated ethers while maintaining ultra-low baseline bleed.

  • EI Ionization & Detection: Set the electron energy to 70 eV and the MS source temperature to 230°C. Scan from m/z 40 to 400.

  • Data Validation (The Blank Check): Analyze the chromatogram for a peak corresponding to the free amine (m/z 167/169). If it co-elutes with the Boc compound, it is a legitimate EI fragment. If it elutes earlier than the main peak, thermal degradation is occurring in the inlet, and the injection temperature must be lowered.

Protocol S1 1. Sample Prep 1 mg/mL in DCM + Internal Std S2 2. GC Injection 220°C Inlet Temp Split Ratio 10:1 S1->S2 S3 3. Separation DB-5MS Column Ramp: 15°C/min S2->S3 S4 4. EI Ionization 70 eV Energy Source: 230°C S3->S4 S5 5. MS Detection Quadrupole Scan: m/z 40-400 S4->S5

Figure 2: Self-validating GC-MS experimental workflow for thermally labile carbamates.

Quantitative Data Summary

The following table summarizes the expected quantitative fragmentation data, serving as a reference matrix for spectral annotation.

Table 2: Diagnostic EI-MS Fragments (70 eV)

Fragment Ionm/z (⁷⁹Br / ⁸¹Br)Relative IntensityMechanistic Origin
[M]⁺ 267 / 269< 1%Intact molecular ion (Weak due to Boc lability)
[M - C₄H₈]⁺ 211 / 21310 - 20%Loss of isobutylene from the Boc group
[M - Br]⁺ 188 (Singlet)5 - 10%Loss of bromine radical
[Boc-NH-CH₂-CH(OMe)]⁺ 174 (Singlet)15 - 25%α-cleavage (C2-C3 bond)
[M - C₄H₈ - CO₂]⁺ 167 / 16930 - 40%Sequential loss of isobutylene and carbon dioxide
[CH(OMe)-CH₂Br]⁺ 137 / 13940 - 50%α-cleavage (C1-C2 bond)
[C₄H₉]⁺ 57 (Singlet)100% (Base Peak)tert-butyl cation formation

References

  • "Isotopes in Mass Spectrometry - Chemistry Steps" - chemistrysteps.com - 2

  • "mass spectra - the M+2 peak - Chemguide" - chemguide.co.uk - 1

  • "(A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... - ResearchGate" - researchgate.net - 3

  • "Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry - PubMed" - nih.gov - 4

  • "Synthesis and Reactivity of α-Trialkylsilyl α-Amino Acids - RWTH Publications" - rwth-aachen.de - 5

Sources

Validation

Spectroscopic validation of Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate synthesis

Title: Spectroscopic Validation and Synthetic Evaluation of Tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate: A Comparative Guide Introduction: The Regioselectivity Challenge in Haloetherification Vicinal haloamines and h...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation and Synthetic Evaluation of Tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate: A Comparative Guide

Introduction: The Regioselectivity Challenge in Haloetherification

Vicinal haloamines and haloethers are indispensable building blocks in medicinal chemistry, frequently serving as precursors for complex nitrogenous heterocycles such as morpholines, aziridines, and piperidines. The synthesis of tert-butyl N-(3-bromo-2-methoxypropyl)carbamate via the bromomethoxylation of N-Boc-allylamine is a highly effective route to access these motifs.

However, the primary challenge in this synthesis is regioselectivity . The electrophilic addition of N-bromosuccinimide (NBS) and methanol across the alkene yields a mixture of the Markovnikov (3-bromo-2-methoxy) and anti-Markovnikov (2-bromo-3-methoxy) regioisomers. For drug development professionals, deploying the correct analytical techniques to validate the exact regiochemistry of the purified product is non-negotiable, as isomeric impurities directly dictate the failure or success of downstream active pharmaceutical ingredient (API) synthesis.

This guide objectively compares the spectroscopic techniques used to validate this compound and provides self-validating experimental protocols grounded in mechanistic causality.

Section 1: Mechanistic Pathway & Synthetic Causality

The reaction relies on the controlled generation of an electrophilic bromine species. We utilize NBS over molecular bromine ( Br2​ ) because NBS provides a low, steady-state concentration of Br+ , which suppresses unwanted radical pathways and dibromination side reactions [1].

Upon activation of the N-Boc-allylamine double bond, a cyclic bromonium ion intermediate is formed. The regioselectivity of the subsequent nucleophilic attack by methanol is governed by the stabilization of the partial positive charge. Methanol preferentially attacks the more substituted carbon (C2), which better stabilizes the developing positive charge in the transition state, yielding the 3-bromo-2-methoxypropyl derivative as the major product[2].

Mechanism A N-Boc-allylamine (Alkene Precursor) B Bromonium Ion Intermediate A->B NBS in MeOH (Electrophilic Activation) C tert-butyl (3-bromo-2-methoxypropyl)carbamate (Major: Markovnikov) B->C MeOH Attack at C2 (Regioselective) D tert-butyl (2-bromo-3-methoxypropyl)carbamate (Minor: Anti-Markovnikov) B->D MeOH Attack at C3 (Steric/Electronic Minor)

Mechanistic pathway of N-Boc-allylamine bromomethoxylation highlighting regioselective outcomes.

Section 2: Comparative Spectroscopic Validation

To objectively evaluate the synthesized product, we must compare the efficacy of standard analytical platforms. While LC-MS/MS and FT-IR are excellent for rapid screening, 1D and 2D NMR spectroscopy remain the absolute gold standard for distinguishing haloether regioisomers [3].

The Causality of NMR Chemical Shifts

The definitive differentiation between the 3-bromo-2-methoxy and 2-bromo-3-methoxy isomers relies on the electronegativity difference between oxygen (3.44) and bromine (2.96).

  • In the target product (3-bromo-2-methoxy), the methine proton (CH) at C2 is directly attached to the highly electronegative oxygen atom, shifting its resonance downfield to ~3.5–3.7 ppm .

  • If the minor isomer (2-bromo-3-methoxy) were present, the methine proton at C2 would be attached to the less electronegative bromine, shifting it further downfield to ~4.0–4.2 ppm .

Performance Comparison Table
Analytical TechniquePrimary UtilityRegioisomer DifferentiationKey Diagnostic Signals
1D/2D NMR Structural elucidation & RegiochemistryExcellent (Definitive) 1H : C2-H (~3.5 ppm) vs C3-H (~3.3 ppm); HMBC correlations between OMe and C2.
LC-MS/MS Molecular weight & isotopic purityPoor (Requires authentic standards) [M+H]+ , [M+Na]+ ; Distinctive 79Br/81Br isotopic doublet (1:1 ratio).
FT-IR Functional group mappingNone N-H stretch (~3300 cm−1 ), C=O stretch (~1700 cm−1 ), C-O stretch (~1100 cm−1 ).

Section 3: Standardized Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that every step contains an internal check for accuracy.

Workflow Step1 Crude Reaction Mixture (Isomeric Blend) Step2 Silica Gel Chromatography (Isomer Separation) Step1->Step2 Step3 Spectroscopic Validation Step2->Step3 NMR 1D/2D NMR (Definitive Regiochemistry) Step3->NMR MS LC-MS/MS (Mass & Isotope Pattern) Step3->MS IR FT-IR (Functional Group ID) Step3->IR

Step-by-step workflow for the purification and spectroscopic validation of the synthesized product.

Protocol 1: Regioselective Bromomethoxylation
  • Preparation: Dissolve N-Boc-allylamine (1.0 equiv) in anhydrous methanol (0.2 M) under an inert argon atmosphere to prevent moisture-induced side reactions.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature stabilizes the transient bromonium ion, maximizing the kinetic preference for the Markovnikov-type nucleophilic attack by methanol.

  • Activation: Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal spikes that could trigger non-selective radical bromination pathways.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Visualize using a ninhydrin stain (the Boc-protected amine will appear as a distinct spot upon heating).

  • Quench & Extraction: Quench with saturated aqueous Na2​S2​O3​ to neutralize residual electrophilic bromine. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography to isolate the major 3-bromo-2-methoxy isomer.

Protocol 2: NMR Validation System
  • Sample Prep: Dissolve 15 mg of the purified product in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • 1H Acquisition: Acquire the 1H NMR spectrum (400 MHz or higher).

    • Check 1: Confirm the presence of the Boc group (singlet, ~1.4 ppm, 9H) and the methoxy group (singlet, ~3.4 ppm, 3H).

    • Check 2 (Regiochemistry): Locate the methine (CH) proton. If it resonates at ~3.5 ppm, the 3-bromo-2-methoxy regiochemistry is confirmed. If a signal appears >4.0 ppm, the sample is contaminated with the 2-bromo isomer.

  • 2D HMBC Acquisition: Acquire a 2D HMBC spectrum. Verify the cross-peak correlation between the methoxy protons (~3.4 ppm) and the C2 carbon. This is the absolute, self-validating proof of regiochemistry.

References

  • Title: Enantioselective Haloetherification by Asymmetric Opening of meso-Halonium Ions Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Three-component synthesis of highly functionalized aziridines containing a peptide side chain and their one-step transformation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (American Chemical Society) URL: [Link]

Comparative

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate stability compared to benzyl carbamates (Cbz)

Target Substrate: Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate Comparative Alternative: Benzyl n-(3-bromo-2-methoxypropyl)carbamate (Cbz-protected equivalent) Target Audience: Researchers, synthetic chemists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate Comparative Alternative: Benzyl n-(3-bromo-2-methoxypropyl)carbamate (Cbz-protected equivalent) Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Analysis

In the strategic planning of multi-step organic synthesis, the selection of an amine protecting group dictates the feasibility of downstream transformations. When handling tert-butyl n-(3-bromo-2-methoxypropyl)carbamate , chemists are working with a bifunctional aliphatic chain containing a primary alkyl bromide and a secondary methoxy ether.

The core challenge lies in the alkyl bromide moiety . Alkyl halides are highly susceptible to transition-metal-catalyzed reduction (dehalogenation) and nucleophilic substitution[1]. While both tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are standard carbamate protecting groups, their deprotection mechanisms interact fundamentally differently with the C–Br bond[2].

This guide objectively compares the stability, mechanistic causality, and experimental outcomes of Boc versus Cbz protection for this specific halogenated scaffold, demonstrating why Boc is the superior choice for preserving structural integrity.

Mechanistic Causality: The "Debromination" Problem

To understand the divergent stability of these two protecting groups, we must analyze their respective cleavage mechanisms.

The Boc Advantage: Acid-Mediated Cleavage

The Boc group is characteristically acid-labile[2]. Deprotection is typically achieved using Trifluoroacetic acid (TFA) or anhydrous HCl. The mechanism relies on the protonation of the carbamate carbonyl oxygen, followed by the expulsion of a highly stable tert-butyl cation and subsequent decarboxylation[3].

  • Causality: Because this cleavage relies strictly on Brønsted acidity and carbocation stability, it does not involve redox chemistry. The primary alkyl bromide and the methoxy ether remain completely inert to standard TFA/CH₂Cl₂ conditions, ensuring 100% fidelity of the halogenated chain.

The Cbz Vulnerability: Reductive Cleavage

The Cbz group is traditionally cleaved via catalytic hydrogenolysis (e.g., H₂ gas over a Palladium on Carbon catalyst)[2].

  • Causality: Palladium is highly reactive toward carbon-halogen bonds. During standard Cbz hydrogenolysis, the Pd(0) catalyst readily undergoes oxidative addition into the C–Br bond. Subsequent reductive elimination with hydrogen gas replaces the bromine atom with a hydrogen atom[1]. Consequently, attempting to deprotect the Cbz equivalent of our target molecule will inevitably lead to debromination , yielding 2-methoxypropylamine instead of the desired 3-bromo-2-methoxypropylamine.

G Substrate Protected Amine (3-bromo-2-methoxypropyl) Boc Boc-Protected (Tert-butyl carbamate) Substrate->Boc Cbz Cbz-Protected (Benzyl carbamate) Substrate->Cbz TFA Acidic Cleavage (TFA / CH2Cl2) Boc->TFA H2Pd Hydrogenolysis (H2, Pd/C) Cbz->H2Pd Success Target Amine (Intact Bromide) TFA->Success High Yield Failure Side Product (Debrominated Amine) H2Pd->Failure C-Br Reduction

Caption: Divergent deprotection pathways demonstrating the debromination risk associated with Cbz hydrogenolysis.

Quantitative Stability Comparison

The following table synthesizes the stability profiles of Boc and Cbz protecting groups specifically mapped to the 3-bromo-2-methoxypropyl scaffold.

ParameterTert-butyl carbamate (Boc)Benzyl carbamate (Cbz)
Primary Cleavage Method Strong Acid (TFA, HCl)[2]Catalytic Hydrogenolysis (H₂, Pd/C)[2]
C–Br Bond Stability Excellent. Intact during deprotection.Poor. Rapidly reduced to alkane (debromination)[1].
Methoxy Ether Stability Excellent. Stable to TFA.Excellent. Stable to H₂/Pd-C.
Byproducts Isobutylene gas, CO₂ gas[3]Toluene, CO₂ gas, HBr (if debrominated)
Alternative Cleavage TMSOTf, Lewis AcidsStrong Acid (HBr/AcOH) - Harsh
Suitability for Substrate Optimal Not Recommended

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trust, the following step-by-step methodologies include built-in validation metrics to confirm both the removal of the protecting group and the preservation of the alkyl bromide.

Protocol A: Optimal Boc Deprotection (Preserving the Bromide)

This protocol utilizes standard acidic conditions to selectively cleave the Boc group[3].

Reagents:

  • Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Workflow:

  • Initialization: Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Add TFA dropwise over 5 minutes. The reaction should remain clear.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Causality: The generation of isobutylene and CO₂ gas drives the reaction forward via Le Chatelier's principle.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The starting material will be UV-inactive but stains with KMnO₄. The product amine will stay at the baseline and stain bright purple/pink with Ninhydrin, confirming the presence of a free primary amine.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding the amine as a TFA salt.

  • Final Validation (LC-MS): Analyze the crude salt via LC-MS.

    • Crucial Check: Look for the [M+H]+ peak of the free amine. You must observe a distinct 1:1 isotopic doublet (e.g., M and M+2 peaks separated by 2 mass units), which is the signature of a single intact Bromine atom ( 79Br and 81Br ).

BocMech Step1 Protonation of Carbonyl Oxygen (TFA) Step2 Cleavage of tert-Butyl Cation Step1->Step2 Acidic Medium Step3 Decarboxylation (-CO2) Step2->Step3 Spontaneous Step4 Free Amine Salt Formation Step3->Step4 Neutralization

Caption: Stepwise mechanistic workflow of Boc deprotection driven by carbocation stability and decarboxylation.

Protocol B: Cbz Deprotection (Demonstrating Failure Mode / Debromination)

If a Cbz group must be used due to upstream synthetic constraints, standard Pd/C hydrogenation will fail. This protocol demonstrates the failure mode and provides a theoretical workaround.

Standard Conditions (Leads to Debromination):

  • Dissolve Benzyl n-(3-bromo-2-methoxypropyl)carbamate in Methanol.

  • Add 10% Pd/C (0.1 eq).

  • Stir under an H₂ balloon for 4 hours[2].

  • Validation of Failure: LC-MS will show the [M+H]+ peak of 2-methoxypropylamine. The characteristic 1:1 Bromine isotope doublet will be entirely absent, confirming the reduction of the C–Br bond to a C–H bond[1].

Alternative Workaround (Transfer Hydrogenation): To mitigate dehalogenation, specialized transfer hydrogenation conditions must be employed. Recent literature suggests using supported palladium catalysts with specific hydrogen donors (e.g., 1,4-cyclohexadiene) under controlled microwave irradiation to suppress the oxidative addition of Pd into the C-Br bond[4]. However, this requires extensive optimization and specialized equipment, further reinforcing why Boc is the superior strategic choice from the outset.

Conclusion

For the synthesis and manipulation of amines bearing halogenated alkyl chains—specifically 3-bromo-2-methoxypropylamine derivatives—the tert-butyl carbamate (Boc) protecting group is vastly superior to the benzyl carbamate (Cbz) group. The acid-mediated cleavage of the Boc group ensures complete preservation of the highly reactive primary bromide. Conversely, the standard catalytic hydrogenolysis required for Cbz removal triggers rapid dehalogenation, destroying the structural integrity of the target molecule.

References

  • Chemistry Steps. "Boc Protecting Group for Amines." Chemistry Steps. Available at:[Link]

  • Scientific Update. "To Deprotect and Serve." Scientific Update - UK, Feb 2023. Available at: [Link]

  • ACS Medicinal Chemistry Letters. "Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation." ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate proper disposal procedures

As a Senior Application Scientist, I have observed that the operational handling and disposal of complex pharmaceutical intermediates often present hidden logistical and safety challenges. Tert-butyl N-(3-bromo-2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the operational handling and disposal of complex pharmaceutical intermediates often present hidden logistical and safety challenges. Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate is a prime example. This compound features both a primary alkyl bromide and a tert-butoxycarbonyl (Boc) protecting group, creating a dual-hazard profile that requires strict adherence to environmental regulations and mechanistic safety protocols.

To ensure laboratory safety and regulatory compliance, this guide provides a comprehensive, self-validating system for the proper handling, neutralization, and disposal of this compound.

Mechanistic Hazard Profile: Understanding the Causality

Effective safety protocols are built on an understanding of chemical reactivity rather than rote memorization. The hazards associated with Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate stem directly from its molecular architecture:

  • Alkylating Potential (SN2 Reactivity): The 3-bromo-2-methoxypropyl moiety contains a primary bromide. Primary alkyl halides are highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. In a biological context, this makes the compound a potential alkylating agent capable of reacting with nucleophilic sites on proteins and DNA. Consequently, it must be handled as a suspected mutagen and sensitizer.

  • Acid-Catalyzed Gas Evolution: The Boc protecting group is notoriously labile under strongly acidic conditions (e.g., exposure to Trifluoroacetic acid or HCl). Acid-catalyzed deprotection yields the free amine, carbon dioxide (CO2), and a transient tert-butyl cation that rapidly eliminates to form isobutylene gas [1]. Isobutylene is a highly volatile organic compound (VOC) regulated by the EPA[2]. If Boc-containing waste is mixed with acidic waste streams in a tightly sealed container, the continuous off-gassing of CO2 and isobutylene will cause catastrophic overpressurization and potential container rupture[3].

ReactivityPathway BocAmine Tert-butyl N-(3-bromo...) AcidExposure Exposure to Strong Acids (e.g., TFA, HCl) BocAmine->AcidExposure Deprotection Boc Deprotection Reaction AcidExposure->Deprotection GasEvolution Release of Isobutylene & CO2 Gases Deprotection->GasEvolution Rapid Off-gassing Container Sealed Waste Container GasEvolution->Container Rupture Overpressurization & Rupture Risk Container->Rupture If unvented

Figure 2: Acid-catalyzed Boc deprotection leading to dangerous gas evolution.

Quantitative Safety & Disposal Parameters

To maintain a self-validating safety system, operational parameters must be strictly quantified. The table below summarizes the critical thresholds required for the safe handling and disposal of this compound.

ParameterThreshold / SpecificationMechanistic Rationale
Waste pH 6.0 - 8.0Prevents acid-catalyzed Boc deprotection, eliminating the risk of isobutylene gas evolution in sealed containers.
Halogen Content > 1,000 ppmTriggers strict Resource Conservation and Recovery Act (RCRA) halogenated waste regulations[4].
Flash Point ≤ 140°F (60°C)Classifies the waste stream as characteristically ignitable (D001) under EPA guidelines[5].
Fume Hood Velocity 80 - 100 fpmEnsures adequate capture of volatile organic compounds (VOCs) and potential isobutylene emissions.

Waste Segregation & RCRA Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA), any waste stream containing Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate must be classified as Halogenated Organic Waste due to the presence of the bromine atom[5].

Crucial Logistical Insight: Never mix halogenated waste with non-halogenated waste streams. Doing so forces the entire combined volume to be treated as halogenated waste[6]. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans, making its disposal significantly more expensive. Furthermore, adding any amount of a listed hazardous waste to a non-hazardous material renders the entire mixture a hazardous waste indefinitely[7].

WasteSegregation Start Waste: Tert-butyl N-(3-bromo...) CheckAcid Contains Strong Acids? Start->CheckAcid Neutralize Neutralize (pH 6-8) before sealing CheckAcid->Neutralize Yes CheckSolvent Primary Solvent Type? CheckAcid->CheckSolvent No Neutralize->CheckSolvent HaloWaste Halogenated Organic Waste Stream (RCRA) CheckSolvent->HaloWaste Organic NonHalo DO NOT MIX with Non-Halogenated Waste CheckSolvent->NonHalo Avoid Mixing

Figure 1: Waste segregation decision tree for halogenated Boc-protected amines.

Step-by-Step Methodologies

To ensure absolute safety, the following self-validating workflows must be executed prior to transferring this compound into your facility's central waste accumulation area.

Workflow A: Pre-Disposal Neutralization (Preventing Gas Evolution)

If the compound was utilized in an acidic environment (e.g., during an incomplete deprotection step), the waste must be neutralized before sealing.

  • Ventilation: Transfer the reaction vessel or temporary waste container to a certified chemical fume hood (face velocity 80-100 fpm).

  • Temperature Control: Place the waste vessel in an ice-water bath. This suppresses exothermic neutralization reactions and reduces the vaporization rate of any dissolved isobutylene[2].

  • Neutralization: Slowly add a mild aqueous base (e.g., saturated sodium bicarbonate solution) dropwise while stirring gently. Causality note: Bicarbonate will release CO2 during neutralization, so addition must be slow to prevent foaming over.

  • pH Verification: Use universal pH indicator paper to confirm the aqueous phase has reached a stable pH of 6.0 to 8.0. This self-validating step ensures the Boc group will remain stable.

  • Phase Separation (Optional): If a biphasic mixture forms, separate the organic halogenated layer from the aqueous layer using a separatory funnel to reduce your overall halogenated waste disposal volume.

Workflow B: Halogenated Waste Packaging
  • Select Compatible Container: Choose a high-density polyethylene (HDPE) carboy or an unlined metal drum specifically approved for halogenated organics. Do not use incompatible plastics that may degrade or melt[7].

  • Labeling: Affix a compliant RCRA hazardous waste label immediately upon the first drop of waste entering the container. Mark clearly as "Halogenated Organic Waste - Contains Brominated Compounds"[5].

  • Transfer: Use a dedicated, grounded funnel to pour the neutralized organic waste into the container.

  • Headspace Management: Leave at least 10-20% headspace in the container to accommodate potential thermal expansion.

  • Sealing: Cap the container securely. If there is any residual risk of gas evolution (e.g., if pH verification was skipped), utilize a vented pressure-relief cap.

  • Storage: Store the container upright in a designated flammable/corrosive storage cabinet, strictly segregated from strong oxidizers and non-halogenated waste streams[6].

References

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. Available at: [Link]

  • Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections | Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. United States Environmental Protection Agency (EPA). Available at: [Link]

  • Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. Available at: [Link]

  • Mass Spectrometry: another tool from the PAT toolbox. European Pharmaceutical Review. Available at: [Link]

  • RCRA | Environmental Health and Safety. Case Western Reserve University. Available at:[Link]

  • RO 13579 - RCRA Subtitle C Hazardous Waste Regulation. United States Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

Comprehensive Safety and Handling Guide: Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate As a Senior Application Scientist, I recognize that handling bifunctional building blocks requires more than just following a check...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

As a Senior Application Scientist, I recognize that handling bifunctional building blocks requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior. Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate (CAS: 2353785-64-3)[1] is a highly versatile Boc-protected bromoalkylamine used extensively in drug development.

However, its structural utility is exactly what dictates its hazard profile. The alkyl bromide moiety is a potent electrophile (alkylating agent), while the Boc (tert-butyloxycarbonyl) group is sensitive to acidic decomposition. This guide provides the causality-driven safety protocols and logistical plans necessary to protect personnel and ensure experimental integrity.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand why this compound is hazardous:

  • Alkylation Hazard (Dermal/Systemic): The primary risk arises from the 3-bromo substituent. Alkyl bromides are reactive electrophiles that can covalently bind to nucleophilic sites on biological macromolecules (such as proteins and DNA). Direct skin contact can lead to severe sensitization, irritation, and potential mutagenic effects.

  • Acid-Catalyzed Gas Evolution: The Boc protecting group is stable under basic and neutral conditions but rapidly decomposes in the presence of strong acids (e.g., TFA, HCl). This decomposition releases isobutylene gas and carbon dioxide. If this occurs in a sealed vessel, the rapid pressure buildup can cause the vessel to rupture.

Quantitative PPE Matrix

Standard laboratory Personal Protective Equipment (PPE) is insufficient for reactive alkylating agents. The following matrix outlines the required PPE, grounded in the guidelines established by the National Research Council's Prudent Practices in the Laboratory[2] and PubChem's Laboratory Chemical Safety Summaries (LCSS)[3].

PPE CategorySpecificationCausality / Rationale
Gloves Double-layered Nitrile (min 0.11mm) or Butyl RubberAlkyl bromides can rapidly permeate thin, single-layer nitrile gloves, especially when dissolved in polar aprotic solvents (e.g., DMF, DMSO). Double-gloving provides a fail-safe against micro-tears and solvent breakthrough.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses with side shields do not protect against micro-droplets or aerosolized splashes during solvent dissolution. Complete orbital sealing is required.
Body Protection Flame-Resistant (FR) Lab Coat & Neoprene ApronPrevents dermal exposure. A chemically resistant apron is strictly recommended during scale-up operations to prevent the penetration of halogenated solvents through standard cotton lab coats.
Respiratory Class II Biological Safety Cabinet or Fume HoodOperating at a face velocity of 80-100 fpm prevents the inhalation of aerosolized particulates during weighing and safely captures volatile byproducts (isobutylene) if accidental acidic decomposition occurs.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Protocol: Safe Transfer and Dissolution

  • Workspace Preparation & Environmental Control:

    • Action: Clear the fume hood of any incompatible reagents, specifically strong acids, to prevent unintended Boc-deprotection. Lay down a highly absorbent, chemical-resistant spill mat.

    • Validation Check: Verify the fume hood flow rate monitor reads between 80–100 fpm. If the alarm sounds or the display is blank, halt operations immediately.

  • PPE Donning & Integrity Testing:

    • Action: Don the FR lab coat, splash goggles, and two pairs of nitrile gloves.

    • Validation Check: Perform a visual inspection and a manual inflation test on the outer gloves to ensure zero micro-punctures before handling the reagent bottle.

  • Reagent Handling:

    • Action: Because Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate can present as a viscous liquid or low-melting solid, use a positive displacement pipette or a clean, dry stainless-steel spatula. Weigh the material in a tared, anti-static weigh boat.

  • Dissolution & Reaction Execution:

    • Action: Transfer the reagent to the reaction flask and slowly add the chosen solvent (e.g., DCM or DMF) dropwise.

    • Causality: Alkyl bromides can dissolve exothermically in certain solvent systems. Dropwise addition manages the heat of solvation, preventing localized boiling and aerosolization of the alkylating agent.

  • Decontamination & Doffing:

    • Action: Wipe the exterior threads of the reagent bottle with a compatible solvent wipe before sealing. Remove the outer gloves inside the fume hood and dispose of them in the solid contaminated waste bin before touching notebooks or the fume hood sash.

Spill Management & Disposal Plan

Immediate Spill Response:

  • Do not use water. Water can mobilize the alkylating agent and spread the contamination area.

  • Cover the spill entirely with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Using a dedicated chemical dustpan, sweep the absorbed mixture into a highly visible, sealable container.

Logistical Disposal Plan:

  • Classification: Because this compound contains a bromine atom, all associated waste (including the outer gloves, spill mats, and empty vials) must be strictly categorized as Halogenated Organic Waste .

  • Causality: Halogenated waste must be rigorously segregated from non-halogenated waste. Environmental disposal facilities must incinerate halogenated compounds at significantly higher temperatures to prevent the atmospheric release of highly toxic dioxins and furans[2]. Mixing these waste streams compromises the facility's incineration profile and violates environmental safety regulations.

Workflow Visualization

The following diagram illustrates the logical progression of hazard mitigation when handling this compound.

Workflow Risk 1. Risk Assessment Identify Alkylation & Vapor Hazards Hood 2. Engineering Controls Setup in Class II BSC or Fume Hood Risk->Hood PPE 3. Don PPE Double Nitrile Gloves, Splash Goggles, Coat Hood->PPE Handle 4. Chemical Handling Weighing & Solvent Dissolution PPE->Handle Waste 5. Waste Segregation Isolate as Halogenated Organic Waste Handle->Waste Decon 6. Decontamination Doffing & Fume Hood Wipe-down Waste->Decon

Fig 1: Step-by-step safety workflow for handling halogenated Boc-protected amines.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

  • National Center for Biotechnology Information. Laboratory Chemical Safety Summary (LCSS) - PubChem. Retrieved from [Link]

Sources

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